molecular formula C6H5N3O B055825 Oxazolo[5,4-b]pyridin-2-amine CAS No. 118767-91-2

Oxazolo[5,4-b]pyridin-2-amine

Cat. No.: B055825
CAS No.: 118767-91-2
M. Wt: 135.12 g/mol
InChI Key: YSQNOJMVGVZJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNOJMVGVZJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595457
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-91-2
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxazolo[5,4-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Novel Oxazolo[5,4-b]pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of novel Oxazolo[5,4-b]pyridin-2-amine derivatives. This class of heterocyclic compounds is of growing interest in medicinal chemistry due to its structural similarity to biologically active purine analogs. This document summarizes key physicochemical data, outlines detailed experimental and computational methodologies for their determination, and explores the potential biological relevance of these compounds through an examination of associated signaling pathways.

Quantitative Physicochemical Data

The physicochemical properties of this compound derivatives are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Due to the novelty of this specific scaffold, a combination of experimental data for related compounds and computationally predicted values for the core structure and its derivatives is presented.

Predicted Physicochemical Properties of this compound

Computational methods provide valuable estimations of physicochemical parameters, guiding initial drug discovery efforts. The following table summarizes the predicted properties for the parent compound, this compound.

PropertyPredicted ValueMethod/Tool
Molecular Weight135.12 g/mol PubChem
XLogP30.8PubChem (Computed)
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count3PubChem (Computed)
Rotatable Bond Count0PubChem (Computed)
pKa (most basic)Value not readily available-
Aqueous SolubilityValue not readily available-

Note: Predicted values are estimations and should be confirmed by experimental methods.

Experimental Physicochemical Data of Related Bis(oxazolo[5,4-b]pyridine) Derivatives

Experimental data from synthesized bis(oxazolo[5,4-b]pyridine) derivatives offer insights into the properties of the core structure. The following table presents data for a series of these compounds.[1][2]

Compound IDMolecular FormulaMelting Point (°C)λabs (nm, in CHCl₃)Molar Absorption Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
4a C₂₉H₂₅N₅O₂259–260323Not Reported83-1280.70–0.82
4b C₃₁H₂₁N₅O₂288–289325Not Reported83-1280.32–0.84
4c C₂₇H₂₁N₅O₂S₂255–256351Not Reported83-1280.32–0.84
4d C₂₉H₂₅N₅O₄296–298343Not Reported83-128Not Reported

Experimental and Computational Protocols

This section details the methodologies for the synthesis, characterization, and determination of the physicochemical properties of this compound derivatives.

Synthesis Protocol: Synthesis of 2,6-Bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives[1][2]

A general method for the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives involves a two-step process starting from 4-aryl-substituted 3-aminopyridin-2(1H)-ones.

Step 1: Acylation

  • Acylate the 4-aryl-substituted 3-aminopyridin-2(1H)-ones with pyridine-2,6-dicarboxylic acid dichloride.

  • The reaction is typically carried out in the presence of a base, such as triethylamine, to yield the corresponding diamides.

Step 2: Cyclization

  • Heat the diamides obtained in the previous step with phosphorus oxychloride.

  • This leads to the cyclization of the diamides to form the 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines.

  • The yields for this cyclization step are generally around 80%.

Physicochemical Property Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its experimental determination.

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Dissolve a precisely weighed amount of the this compound derivative in one of the phases (typically n-octanol).

  • Mix the solution with a known volume of the other phase in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

  • Dissolve a known amount of the this compound derivative in a suitable solvent, typically water or a water/co-solvent mixture.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

Aqueous solubility is a critical parameter for drug absorption and formulation. A common high-throughput method is the kinetic solubility assay.

  • Prepare a high-concentration stock solution of the this compound derivative in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • Shake the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solution using a nephelometer or by measuring the absorbance at a specific wavelength. An increase in turbidity or absorbance indicates precipitation of the compound.

  • Alternatively, filter the solution to remove any precipitate and determine the concentration of the dissolved compound in the filtrate using HPLC or UV-Vis spectroscopy.

  • The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Biological Context and Signaling Pathways

While specific biological targets for this compound derivatives are still under investigation, structurally related compounds such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines have been shown to act as inhibitors of various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Based on the activity of related compounds, potential signaling pathways that could be modulated by this compound derivatives include:

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can block tumor growth by cutting off its blood supply.

  • c-KIT Signaling Pathway: The c-KIT receptor tyrosine kinase is involved in cell survival and proliferation in various cell types. Mutations leading to constitutive activation of c-KIT are found in several cancers.

  • PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that controls cell growth, metabolism, and survival. Its aberrant activation is common in cancer.

Visualizing Kinase Inhibition: A General Workflow

The following diagram illustrates a generalized workflow for identifying and characterizing kinase inhibitors, a likely application for novel this compound derivatives.

G cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 Mechanism of Action Studies cluster_3 Outcome A Synthesis of this compound Derivatives B High-Throughput Kinase Screening A->B C IC50 Determination B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Cellular Assays (Proliferation, Apoptosis) E->F G Western Blot for Pathway Modulation F->G H In Vivo Efficacy Studies G->H I Candidate Drug H->I

Caption: A generalized workflow for the discovery of kinase inhibitors.

VEGFR-2 Signaling Pathway

This diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how its inhibition can block this process.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.

PI3K/AKT Signaling Pathway

This diagram shows the PI3K/AKT pathway, a critical regulator of cell survival and growth, and a common target for cancer therapeutics.

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Growth Cell Growth mTORC1->Growth Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Overview of the PI3K/AKT signaling pathway and a potential point of inhibition.

References

A Technical Guide to the Spectroscopic Analysis of Oxazolo[5,4-b]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used in the characterization of Oxazolo[5,4-b]pyridin-2-amine analogs. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. Accurate structural elucidation and purity assessment are paramount for advancing research and development in these fields. This document outlines detailed experimental protocols, presents collated spectroscopic data, and visualizes key workflows and related biological pathways.

Introduction to Spectroscopic Characterization

The structural confirmation of newly synthesized this compound analogs relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to functional group identification and precise mass determination. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound analogs is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) for data acquisition.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. For complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[3]

Tabulated ¹H and ¹³C NMR Data

The following tables summarize representative NMR data for various substituted Oxazolo[5,4-b]pyridine analogs.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compound/AnalogSubstituentδ (ppm) and Multiplicity
4b 2,6-bis(5-methyl-7-phenyl-oxazolo[5,4-b]pyridin-2-yl)pyridine2.70 (s, 6H, 2CH₃), 7.57 (t, 2H), 7.64 (t, 4H), 7.80 (s, 2H), 8.30 (d, 4H), 8.35 (m, 1H), 8.60 (d, 2H)
4c 2,6-bis(5-methyl-7-(thiophen-2-yl)-oxazolo[5,4-b]pyridin-2-yl)pyridine2.65 (br. s, 6H, 2CH₃), 7.35 (br. s, 2H), 7.74 (s, 2H), 7.93 (d, 2H), 8.25 (d, 2H), 8.30–8.61 (m, 3H)
4d 2,6-bis(5-methyl-7-(5-methylfuran-2-yl)-oxazolo[5,4-b]pyridin-2-yl)pyridine2.41 (s, 6H, 2CH₃), 2.62 (s, 6H, 2CH₃), 6.26 (d, 2H), 7.47 (s, 2H), 7.63 (d, 2H), 8.16 (t, 1H), 8.53 (d, 2H)
Unnamed Analog 2,2'-bis(5,5'-dimethyl-7,7'-diphenyl-oxazolo[5,4-b]pyridine)2.71 (s, 6H), 7.59 (d, 2H), 7.66 (t, 4H), 7.86 (s, 2H), 8.26 (d, 2H)

Data sourced from[4].

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compound/AnalogSubstituentδ (ppm)
3d N²,N⁶-bis(6-methyl-4-(5-methylfuran-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)pyridine-2,6-dicarboxamide13.3, 18.6, 100.1, 109.0, 114.8, 117.5, 124.8, 137.2, 139.8, 143.7, 146.8, 148.9, 153.7, 160.8, 162.5
Unnamed Analog 2,2'-bis(5,5'-dimethyl-7,7'-diphenyl-oxazolo[5,4-b]pyridine)24.2, 119.4, 127.6, 128.9, 130.1

Data sourced from[4][5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solids: The sample can be prepared as a KBr pellet. A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly onto the crystal surface.[6]

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).[6]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.[7]

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Tabulated FTIR Data

The following table lists characteristic IR absorption frequencies for the Oxazolo[5,4-b]pyridine core and common functional groups.

Table 3: Characteristic FTIR Absorption Frequencies

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
N-H (amine)Stretch3200 - 3400 (medium)[9]
C-H (aromatic)Stretch3000 - 3100 (weak to medium)[10]
C=N (in ring)Stretch1610 - 1680 (variable)
C=C (aromatic)Stretch1400 - 1600 (variable)
C-O (ether in ring)Stretch1029 - 1200 (strong)[9]
C=O (amide/carboxyl)Stretch1650 - 1760 (strong)[9]
O-H (carboxyl/hydroxyl)Stretch2500 - 3300 (broad, strong)[11]

Specific reported values for an analog include peaks at 1608 and 1675 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing data on its photoluminescent properties.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the analog in a UV-transparent solvent (e.g., acetonitrile, toluene, chloroform). Concentrations are typically in the range of 10⁻⁴ to 10⁻⁶ M.[12]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • UV-Vis Measurement:

    • Use quartz cuvettes with a standard 1.0 cm path length.[13]

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).[14]

    • The wavelength of maximum absorption (λ_max) is determined.

  • Fluorescence Measurement:

    • Excite the sample at or near its λ_max.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Parameters such as the wavelength of maximum emission (λ_em), Stokes shift (difference between λ_max and λ_em), and quantum yield (φ) are determined. The quantum yield is often calculated relative to a known standard (e.g., quinine sulfate).[6][15]

Tabulated Photophysical Data

The photophysical properties of several Oxazolo[5,4-b]pyridine derivatives are summarized below.

Table 4: UV-Vis Absorption and Fluorescence Data

Compound/AnalogSolventλ_abs_max (nm)Molar Absorption Coefficient (ε)λ_em_max (nm)Stokes Shift (nm)Quantum Yield (φ)
Series 4a-c Acetonitrile299–333N/AN/A83–1280.70–0.82
Series 5-8a-c Acetonitrile299–333N/AN/A83–128N/A
Series 4a-c Toluene281–317N/AN/A83–128N/A
Series 4a-c Chloroform323–351N/A358–414N/A0.32–0.84
4d Chloroform343N/A444–474N/AN/A

Data compiled from[6][14][15][16]. These compounds typically exhibit fluorescence in the blue to blue-green region.[6][16]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. It provides an exact mass measurement, which can be used to confirm the molecular formula.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and typically produces the protonated molecule [M+H]⁺.[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[4]

  • Detection: The detector records the m/z of the ions with high precision (typically to four or five decimal places).[17]

  • Data Analysis: The measured exact mass is compared to the calculated theoretical mass for the proposed molecular formula. A close match (typically within 5 ppm) provides strong evidence for the elemental composition.[18]

Tabulated HRMS Data

Table 5: High-Resolution Mass Spectrometry Data

Compound/AnalogProposed FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
4a C₂₁H₁₈N₅O₂⁺372.1455372.1453
4b C₃₁H₂₁N₅O₂Calculated for C: 75.14%Found for C: 75.42%
4c C₂₇H₂₁N₅O₂S₂Calculated for C: 63.39%Found for C: 63.75%
4d C₂₉H₂₅N₅O₄Calculated for C: 68.63%Found for C: 68.92%

Data sourced from[4]. Note: Some data is presented as elemental analysis percentages which are derived from combustion analysis but often confirmed by HRMS.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a novel this compound analog.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation cluster_conclusion Final Confirmation Synthesis Synthesis of Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample FTIR FTIR Spectroscopy Purification->FTIR Sample MS High-Resolution MS Purification->MS Sample UV_Vis UV-Vis & Fluorescence Purification->UV_Vis Sample Structure Determine Structure (Framework, Connectivity) NMR->Structure Functional_Groups Identify Functional Groups FTIR->Functional_Groups Formula Confirm Molecular Formula MS->Formula Optical_Props Characterize Optical Properties UV_Vis->Optical_Props Final_Structure Final Confirmed Structure Structure->Final_Structure Functional_Groups->Final_Structure Formula->Final_Structure Optical_Props->Final_Structure

Caption: General workflow for synthesis and spectroscopic characterization.

Generalized Kinase Inhibition Signaling Pathway

Oxazolopyridine and related heterocyclic scaffolds have been investigated as inhibitors of various protein kinases. Aberrant kinase signaling is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ligand Binding Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation Downstream Signaling STAT STAT Transcription Gene Transcription STAT->Transcription Translocation JAK->STAT Inhibitor Oxazolopyridine Analog Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibitor->JAK Transcription->Proliferation

Caption: Potential kinase inhibition pathways for oxazolopyridine analogs.

References

"discovery and initial screening of the Oxazolo[5,4-b]pyridin-2-amine scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide on the Discovery and Initial Screening of the Oxazolo[5,4-b]pyridin-2-amine Scaffold

Introduction

The oxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a purine analog, this scaffold and its derivatives have been investigated for a range of biological activities, including but not limited to, anticancer, immunosuppressive, and antiviral properties.[1][2] The strategic fusion of an oxazole ring to a pyridine system creates a unique electronic and steric profile, making it a compelling starting point for the design of novel therapeutic agents. This document outlines a plausible workflow for the discovery, synthesis, and initial biological screening of derivatives based on the this compound scaffold.

Discovery Strategy: Scaffold Hopping and Library Design

The discovery of novel active compounds based on the this compound scaffold can be initiated through a scaffold hopping strategy from known bioactive molecules.[3] For instance, transitioning from a 2-aminobenzoxazole core to the pyridin-2-amine analog can yield compounds with altered physicochemical properties and potentially improved biological activity or selectivity. The initial library design would focus on substitutions at key positions of the scaffold to explore the structure-activity relationship (SAR).

cluster_0 Scaffold Hopping Strategy cluster_1 Library Design Known Bioactive Scaffold\n(e.g., 2-Aminobenzoxazole) Known Bioactive Scaffold (e.g., 2-Aminobenzoxazole) Target Scaffold\n(this compound) Target Scaffold (this compound) Known Bioactive Scaffold\n(e.g., 2-Aminobenzoxazole)->Target Scaffold\n(this compound) Scaffold Hop Core Scaffold Core Scaffold R1 Substituents R1 Substituents Core Scaffold->R1 Substituents R2 Substituents R2 Substituents Core Scaffold->R2 Substituents Diverse Chemical Library Diverse Chemical Library R1 Substituents->Diverse Chemical Library R2 Substituents->Diverse Chemical Library

Caption: Logical workflow for scaffold hopping and library design.

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through several established synthetic routes for related heterocyclic systems. A common approach involves the cyclization of an appropriately substituted aminopyridine precursor.

General Synthesis of the Oxazolo[5,4-b]pyridine Core

A plausible synthetic route to the this compound scaffold starts from 2-amino-3-hydroxypyridine. The reaction with cyanogen bromide can yield the 2-amino-oxazolo[4,5-b]pyridine, which is an isomer of the target scaffold. A similar strategy starting with 3-amino-2-chloropyridine, followed by nucleophilic substitution with an oxygen source and subsequent cyclization could lead to the desired this compound scaffold.

A more general approach for substituted oxazolo[4,5-b]pyridines involves heating 2-amino-3-hydroxypyridine with various carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or silica-supported perchloric acid.[4][5]

Experimental Protocol:

  • A mixture of 2-amino-3-hydroxypyridine (1 mmol) and a substituted benzoic acid (1.1 mmol) is heated in the presence of silica-supported perchloric acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

Initial Screening and Biological Evaluation

Based on the activities of related scaffolds, the initial screening of an this compound library would logically focus on anticancer and kinase inhibition assays.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[6][7]

  • The cells are then treated with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[6]

Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives

CompoundR1-substituentR2-substituentA549 CC50 (µM)MCF7 CC50 (µM)HT29 CC50 (µM)
OX-1 HH>100>100>100
OX-2 4-chlorophenylH15.222.518.7
OX-3 4-methoxyphenylH35.845.140.3
OX-4 4-butylphenylH5.68.97.1
Cisplatin --47.230.558.4
5-FU --381.2250.6195.4

Data is illustrative and based on reported values for similar scaffolds.[6]

Kinase Inhibition Assays

Given that related oxazolopyrimidine scaffolds have shown activity against kinases like VEGFR-2, an initial screening against a panel of kinases is a logical next step.[6][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase activity is measured using a fluorescence-based assay.

  • The kinase, substrate, and ATP are incubated with the test compounds in a suitable buffer.

  • The reaction is initiated by the addition of ATP and allowed to proceed at 30°C.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a fluorescent probe.

  • The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Hypothetical Kinase Inhibition Data for Lead Compound OX-4

Kinase TargetIC50 (nM)
VEGFR-2 55
PDGFRβ 120
c-Kit 250
FLT3 85
EGFR >1000

Data is illustrative.

Proposed Mechanism of Action and Signaling Pathway

Based on the hypothetical kinase inhibition profile, a lead compound like OX-4 could exert its anticancer effects by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as VEGFR-2.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Ras/Raf/MEK/ERK Ras Raf MEK ERK VEGFR-2->Ras/Raf/MEK/ERK PI3K/Akt PI3K Akt VEGFR-2->PI3K/Akt PKC PKC PLCγ->PKC Proliferation Proliferation PKC->Proliferation Ras/Raf/MEK/ERK->Proliferation Migration Migration Ras/Raf/MEK/ERK->Migration Survival Survival PI3K/Akt->Survival OX-4 OX-4 OX-4->VEGFR-2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the oncology space. The proposed workflow, leveraging established synthetic and screening methodologies from related heterocyclic systems, provides a robust framework for the initial discovery and evaluation of this scaffold. Further optimization of lead compounds through medicinal chemistry efforts could lead to the identification of potent and selective drug candidates.

References

An In-depth Technical Guide to Intramolecular Cyclization Methods for Oxazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and materials science. Intramolecular cyclization represents a key strategy for the construction of this fused ring system. This technical guide provides a detailed overview of the primary intramolecular cyclization methods for the synthesis of oxazolo[5,4-b]pyridines, complete with experimental protocols, comparative data, and workflow diagrams.

Core Intramolecular Cyclization Strategies

The synthesis of the oxazolo[5,4-b]pyridine ring system is predominantly achieved through the formation of the oxazole ring by cyclization of a suitably functionalized pyridine precursor. The main strategies involve dehydrative cyclization of amide precursors, oxidative cyclization of Schiff bases, and reactions involving iminophosphoranes.

Dehydrative Cyclization of N-Acylated 3-Aminopyridin-2(1H)-ones

One of the most common and effective methods for synthesizing the oxazolo[5,4-b]pyridine core is the dehydrative cyclization of N-acylated 3-aminopyridin-2(1H)-one derivatives. This reaction is typically promoted by strong dehydrating agents at elevated temperatures. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, facilitating the intramolecular condensation to form the oxazole ring.

This method is particularly useful for the synthesis of 2-substituted and symmetrically substituted bis(oxazolo[5,4-b]pyridine) derivatives. For instance, the reaction of 4-aryl-substituted 3-aminopyridin-2(1H)-ones with acylating agents, followed by cyclization, provides a robust route to these compounds.[1]

This protocol details the synthesis of a terpyridine-like scaffold, demonstrating the power of the dehydrative cyclization method.

Step 1: Acylation of 3-Aminopyridin-2(1H)-ones

  • A mixture of the respective 3-aminopyridin-2(1H)-one (1.0 mmol) and triethylamine (2.0 mmol) is dissolved in dichloromethane (10 mL).

  • While stirring and cooling the mixture, a solution of pyridine-2,6-dicarboxylic acid dichloride (0.5 mmol) in dichloromethane (3 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 20–25 hours.

  • Upon completion, the mixture is washed with distilled water and the organic layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude diamide intermediate.

Step 2: Intramolecular Dehydrative Cyclization

  • The crude diamide from the previous step is heated with an excess of phosphorus oxychloride (POCl₃).

  • After the reaction is complete (monitored by TLC), the excess phosphorus oxychloride is removed under vacuum.

  • The reaction mixture is carefully treated with cold water.

  • The resulting precipitate is collected by filtration, washed with distilled water, and air-dried.

  • The final product, 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine, is purified by recrystallization from a mixture of isopropanol and dichloromethane (2:3).

Diagram of Dehydrative Cyclization Workflow

G cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization start 3-Aminopyridin-2(1H)-one + Pyridine-2,6-dicarboxylic acid dichloride reagents1 Triethylamine, Dichloromethane start->reagents1 stirring Stir at RT for 20-25h reagents1->stirring workup1 Aqueous Wash & Extraction stirring->workup1 drying Dry over Na2SO4 & Evaporate workup1->drying intermediate Crude Diamide Intermediate drying->intermediate reagents2 Heat with excess POCl3 intermediate->reagents2 workup2 Remove excess POCl3 (vacuum) reagents2->workup2 precipitation Treat with cold water workup2->precipitation filtration Filter and wash precipitate precipitation->filtration purification Recrystallize filtration->purification product 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine purification->product

Caption: Experimental workflow for the two-step synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines.

Oxidative Cyclization of Schiff Bases

An alternative, milder approach to the synthesis of oxazolo[5,4-b]pyridines involves the oxidative cyclization of Schiff bases. This method avoids the high temperatures and harsh acidic conditions of dehydrative cyclizations, making it suitable for substrates with sensitive functional groups. The process begins with the condensation of a 3-hydroxyaminopyridine derivative with an aldehyde to form a Schiff base intermediate, which is then cyclized in the presence of an oxidizing agent.

Lead tetraacetate (Pb(OAc)₄) is a commonly employed oxidizing agent for this transformation. It facilitates the intramolecular C-O bond formation, leading to the desired oxazolo[5,4-b]pyridine ring system. This method has been successfully applied to the synthesis of various substituted oxazolo[5,4-b]pyridines, including analogues of the DNA minor groove binding ligand Hoechst 33258.[2]

  • Schiff Base Formation: The appropriate 3-hydroxyaminopyridine is condensed with an aldehyde in the presence of acetic acid to form the corresponding Schiff base.

  • Oxidative Cyclization: The crude Schiff base is then treated with lead tetraacetate at room temperature to effect the cyclization.

Diagram of Oxidative Cyclization Pathway

G start 3-Hydroxyaminopyridine + Aldehyde reagents1 Acetic Acid start->reagents1 Condensation intermediate Schiff Base Intermediate reagents1->intermediate reagents2 Lead Tetraacetate (Pb(OAc)4) Room Temperature intermediate->reagents2 Oxidative Cyclization product Substituted Oxazolo[5,4-b]pyridine reagents2->product

Caption: General synthetic pathway for oxazolo[5,4-b]pyridines via oxidative cyclization of Schiff bases.

Reaction of Iminophosphoranes with Alkylideneoxazol-5(4H)-ones

A more specialized method for the synthesis of oxazolo[5,4-b]pyridines involves the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones.[3] This reaction, when conducted at elevated temperatures, leads to the formation of the fused oxazolopyridine system. At room temperature, the reaction may yield an enamino lactone intermediate, which can then be transformed into a 2(1H)-pyridone upon heating in acetic acid.[3] Although this method is documented, detailed experimental protocols and yield data are not extensively reported in the available literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed intramolecular cyclization methods, allowing for a comparative assessment.

MethodKey ReagentsTemperatureReaction TimeYieldReference(s)
Dehydrative CyclizationPhosphorus Oxychloride (POCl₃)High (Heating)20-25 hours (Acylation)~80%[1]
Oxidative CyclizationLead Tetraacetate (Pb(OAc)₄)Room TemperatureModerateModerate[2]
Reaction with IminophosphoranesIminophosphorane, Alkylideneoxazol-5(4H)-oneHeatingNot SpecifiedNot Specified[3]

Concluding Remarks for Drug Development Professionals

The choice of synthetic method for the construction of the oxazolo[5,4-b]pyridine core should be guided by the desired substitution pattern and the presence of other functional groups in the molecule.

  • The dehydrative cyclization using phosphorus oxychloride is a robust and high-yielding method, particularly well-suited for the synthesis of symmetrically substituted bis-oxazolopyridines and derivatives that can withstand harsh acidic conditions and high temperatures.

  • The oxidative cyclization with lead tetraacetate offers a milder alternative, which is advantageous when working with substrates bearing sensitive functional groups that would not be compatible with the conditions of dehydrative cyclization.

  • The reaction involving iminophosphoranes represents a less common but potentially useful route, although further investigation into its scope and optimization of reaction conditions is required.

  • Modern techniques such as microwave-assisted synthesis show promise for accelerating these reactions and improving yields, as demonstrated in the synthesis of related heterocyclic systems.[4][5] The application of these techniques to oxazolo[5,4-b]pyridine synthesis is a promising area for future research.

This guide provides a foundational understanding of the key intramolecular cyclization strategies for accessing the valuable oxazolo[5,4-b]pyridine scaffold, enabling researchers to select and adapt these methods for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Photoluminescent Properties of Substituted Oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoluminescent properties of substituted Oxazolo[5,4-b]pyridines, a class of heterocyclic compounds of growing interest in medicinal chemistry and materials science. This document details their synthesis, photophysical characteristics, and the experimental protocols for their evaluation, tailored for professionals in research and development.

Introduction

Oxazolo[5,4-b]pyridines are fused heterocyclic systems that have garnered significant attention due to their diverse biological activities and intriguing photophysical properties. Their rigid, planar structure and extended π-conjugated system make them promising candidates for the development of novel fluorophores. These compounds often exhibit strong fluorescence in the blue to blue-green region of the electromagnetic spectrum, making them suitable for applications in bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). This guide will delve into the synthesis and photoluminescent characterization of various substituted oxazolo[5,4-b]pyridine derivatives, with a focus on structure-property relationships.

Synthesis of Substituted Oxazolo[5,4-b]pyridines

The synthesis of substituted oxazolo[5,4-b]pyridines is a critical aspect that influences their final properties. A common and effective method involves a two-step process starting from substituted 3-aminopyridin-2(1H)-ones.

The general synthetic route is as follows:

  • Amide Formation: The initial step is the acylation of a 3-aminopyridin-2(1H)-one derivative. This is often achieved through an aminolysis reaction with an acylating agent such as diethyl oxalate or a dicarboxylic acid dichloride (e.g., pyridine-2,6-dicarboxylic acid dichloride). The reaction with diethyl oxalate is typically carried out by boiling the reactants without a solvent at elevated temperatures (around 150 °C), leading to the formation of the corresponding diamides.[1]

  • Intramolecular Cyclization: The intermediate diamide then undergoes an intramolecular cyclization to form the fused oxazolo[5,4-b]pyridine ring system. This cyclization is commonly facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a frequently used reagent.[1] This step proceeds smoothly to yield the desired oxazolo[5,4-b]pyridine derivatives.

The specific substituents on the starting 3-aminopyridin-2(1H)-one can be varied to tune the electronic and, consequently, the photophysical properties of the final product.

Photoluminescent Properties

Substituted oxazolo[5,4-b]pyridines and their bis-derivatives exhibit interesting photoluminescent characteristics, including absorption in the UV region, emission of blue to blue-green light, and often high fluorescence quantum yields.

Absorption and Emission Spectra

The photophysical properties of these compounds are typically characterized by their UV-Vis absorption and fluorescence emission spectra. The absorption maxima for many oxazolo[5,4-b]pyridine derivatives are observed in the range of 280 to 360 nm.[2][3] This absorption is attributed to π–π* electronic transitions within the conjugated aromatic system.[3]

Upon excitation, these molecules relax to the ground state by emitting photons, resulting in fluorescence. The emission maxima are generally found in the range of 320 to 480 nm, corresponding to the blue and deep-blue regions of the visible spectrum.[4][5] A notable feature of many of these compounds is a large Stokes shift, which is the difference between the absorption and emission maxima. Large Stokes shifts, in the range of 83–128 nm, are beneficial for fluorescence-based applications as they minimize self-absorption and improve the signal-to-noise ratio.[1][2]

Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines, in particular, have been reported to exhibit high quantum yields, with values ranging from approximately 0.32 to 0.84.[3][4] These high quantum yields, in some cases exceeding that of the common standard quinine sulfate (Φ ≈ 0.55), underscore their potential as efficient fluorophores.[1][2]

Data Presentation

The following tables summarize the quantitative photoluminescent data for a selection of substituted oxazolo[5,4-b]pyridine and bis-oxazolo[5,4-b]pyridine derivatives.

Table 1: Photophysical Properties of Substituted Oxazolo[5,4-b]pyridine Derivatives

Compound ClassSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Oxazolo[5,4-b]pyridine derivatives (5-8a-c)Acetonitrile299–333Not specified83–128Not specified
Oxazolo[5,4-b]pyridine derivatives (5-8a-c)Toluene281–317Not specified83–128Not specified
2,2'-bisoxazolo[5,4-b]pyridines (4a-c)Not specifiedNot specifiedBluish-blue emissionNot specified≈ 0.70–0.82
Bis-oxazolo[5,4-b]pyridine derivatives (4a-d)Chloroform323–357323–347Not specified≈ 0.32–0.84
Bis-oxazolo[5,4-b]pyridine derivatives (4a-d)Dichloromethane323–357323–347Not specified≈ 0.32–0.84
Bis-oxazolo[5,4-b]pyridine derivatives (4a-d)Acetonitrile323–357323–347Not specified≈ 0.32–0.84

Note: The data is aggregated from multiple sources and represents ranges for classes of compounds. For specific values for individual compounds, please refer to the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of the photoluminescent properties of substituted oxazolo[5,4-b]pyridines.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the oxazolo[5,4-b]pyridine derivative in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or dichloromethane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the λ_abs to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Select a suitable scan speed and slit width.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the reference beam path of the spectrophotometer.

    • Fill a matched quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample beam path.

    • Perform a baseline correction with the solvent-filled cuvettes.

    • Acquire the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λ_em).

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation:

    • Use a dilute solution of the sample (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the λ_abs determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where fluorescence is no longer observed (e.g., 350-700 nm).

    • Record the fluorescence intensity as a function of emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the λ_em determined from the emission spectrum.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-400 nm).

    • Record the fluorescence intensity as a function of excitation wavelength. The corrected excitation spectrum should be superimposable with the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λ_em) from the emission spectrum.

    • The Stokes shift is calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a well-characterized standard.

Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55) is a commonly used standard for the blue emission region.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of solutions of both the sample and the standard in the same solvent (or solvents with the same refractive index) with absorbances less than 0.1 at the excitation wavelength.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of substituted oxazolo[5,4-b]pyridines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization start 3-Aminopyridin-2(1H)-one Derivatives amide Amide Intermediate start->amide Aminolysis reagents Acylating Agent (e.g., Diethyl Oxalate) reagents->amide cyclization Intramolecular Cyclization (POCl3) amide->cyclization product Substituted Oxazolo[5,4-b]pyridine cyclization->product uv_vis UV-Vis Absorption Spectroscopy product->uv_vis Characterization fluorescence Fluorescence Spectroscopy product->fluorescence quantum_yield Quantum Yield Determination uv_vis->quantum_yield fluorescence->quantum_yield data_analysis Data Analysis quantum_yield->data_analysis

Caption: Experimental workflow for synthesis and characterization.

Structure-Property Relationships

This diagram illustrates the influence of structural modifications on the photoluminescent properties of the oxazolo[5,4-b]pyridine core.

structure_property core Oxazolo[5,4-b]pyridine Core properties Photoluminescent Properties core->properties determines substituents Substituents (e.g., Aryl, Thienyl, Alkyl) substituents->core modifies absorption Absorption/Emission Wavelengths (λ) substituents->absorption tunes conjugation Extended Conjugation (e.g., bis-oxazolo) conjugation->core modifies quantum_yield Quantum Yield (Φ) conjugation->quantum_yield enhances properties->absorption properties->quantum_yield stokes_shift Stokes Shift properties->stokes_shift

Caption: Influence of structure on photoluminescent properties.

Conclusion

Substituted oxazolo[5,4-b]pyridines represent a versatile class of fluorophores with tunable photoluminescent properties. Their synthesis from readily available precursors and their often high quantum yields make them attractive targets for further research and development. The experimental protocols detailed in this guide provide a robust framework for the characterization of these and other novel fluorescent molecules. Understanding the structure-property relationships within this class of compounds will continue to drive the design of new materials with tailored optical properties for a wide range of applications in science and technology.

References

The Oxazolo[5,4-b]pyridin-2-amine Scaffold: A Purine Analog with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural analogy of small molecules to endogenous purines has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. This whitepaper delves into the core structural similarities between Oxazolo[5,4-b]pyridin-2-amine and natural purine analogs, providing a comprehensive technical guide for researchers in drug discovery. We will explore the physicochemical properties, potential biological activities, and relevant experimental protocols to assess the therapeutic potential of this heterocyclic scaffold. Particular emphasis is placed on its prospective role as a kinase inhibitor, a common mechanism of action for purine analogs, and its subsequent effects on cell signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway and the induction of apoptosis.

Structural Similarity to Purine Analogs

The defining feature of this compound that designates it as a purine analog is the fusion of a five-membered ring (oxazole) to a six-membered ring (pyridine), mirroring the imidazole and pyrimidine rings of a purine. The 2-amino substituent further enhances this resemblance to guanine and adenine. This structural mimicry allows it to potentially interact with the binding sites of enzymes and receptors that normally bind endogenous purines, thereby interfering with their downstream signaling.

Physicochemical Properties: A Comparative Analysis

A comparative analysis of the physicochemical properties of this compound with the natural purines, adenine and guanine, is crucial for understanding its potential as a drug candidate. While experimental data for this compound is limited, we can compile available information and computational predictions.

PropertyThis compoundAdenineGuanine
Molecular Formula C₆H₅N₃OC₅H₅N₅C₅H₅N₅O
Molecular Weight ( g/mol ) 135.12[1]135.13151.13
pKa Data not available4.15, 9.80[2]3.3, 9.6, 12.3[2]
logP Data not available-2.12-2.22
Melting Point (°C) Data not available360-365 (decomposes)360 (decomposes)
Solubility in Water Data not availableSlightly solubleInsoluble

Potential Biological Activity and Signaling Pathways

Based on the activity of structurally related oxazolopyridine and oxazolopyrimidine compounds, this compound is hypothesized to function as a kinase inhibitor. A key target for such scaffolds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can block the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels, a crucial process in tumor growth.

Furthermore, the interference with essential kinase signaling pathways by purine analogs often leads to the induction of apoptosis, or programmed cell death, in rapidly dividing cells like cancer cells.

Logical Workflow for Assessing Biological Activity

The following workflow outlines the key experimental stages to characterize the biological activity of this compound as a potential anti-cancer agent.

G cluster_0 Experimental Workflow Synthesis_and_Purification Synthesis and Purification of this compound Biochemical_Assay Biochemical Assay: VEGFR-2 Kinase Inhibition Synthesis_and_Purification->Biochemical_Assay Test Compound Cell-Based_Assay_1 Cell-Based Assay: Inhibition of Endothelial Cell Proliferation Biochemical_Assay->Cell-Based_Assay_1 Confirmed Inhibitor Cell-Based_Assay_2 Cell-Based Assay: Apoptosis Induction (Caspase Activity) Cell-Based_Assay_1->Cell-Based_Assay_2 Validate Cellular Effect In_Vivo_Studies In Vivo Studies: Tumor Xenograft Model Cell-Based_Assay_2->In_Vivo_Studies Promising Candidate

Caption: Experimental workflow for biological activity assessment.
Postulated Signaling Pathway: VEGFR-2 Inhibition

The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes cell survival and proliferation. This compound, acting as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, would block this signaling.

G cluster_0 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Oxazolo This compound Oxazolo->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.
Downstream Effect: Induction of Apoptosis

Inhibition of critical survival signals, such as those from VEGFR-2, can trigger the intrinsic pathway of apoptosis. This culminates in the activation of executioner caspases, like caspase-3 and caspase-7, which dismantle the cell.

G cluster_0 Induction of Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., by this compound) Bcl2_Family Modulation of Bcl-2 Family Proteins Kinase_Inhibition->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis induction via kinase inhibition.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on common methods for the synthesis of related oxazolopyridines.

Materials:

  • 2-amino-3-hydroxypyridine

  • Cyanogen bromide

  • Anhydrous solvent (e.g., ethanol, dioxane)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine in an anhydrous solvent, add the base and stir at room temperature.

  • Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibition of VEGFR-2 kinase activity.[3][4][5]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl₂, MnCl₂, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caspase-3/7 Activity Assay for Apoptosis

This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction.[6][7][8]

Materials:

  • Human cancer cell line (e.g., HUVEC, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a predetermined time (e.g., 24, 48 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence compared to untreated control cells indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics due to its structural similarity to endogenous purines. Its potential to act as a kinase inhibitor, particularly of VEGFR-2, warrants further investigation. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this and related compounds. Future studies should focus on obtaining comprehensive physicochemical data and elucidating the precise molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential.

References

Exploring the Chemical Space of Oxazolo[5,4-b]pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding Oxazolo[5,4-b]pyridin-2-amine derivatives. While this specific scaffold is a subject of emerging interest, this document leverages data from closely related oxazolopyridine and oxazolopyrimidine congeners to provide a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Oxazolopyridine Scaffolds

The oxazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid structure and potential for substitution at multiple positions make it an attractive starting point for the design of targeted therapies. The this compound moiety, in particular, presents a unique electronic and steric profile for molecular interactions. Derivatives of the closely related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine systems have shown significant promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-KIT, which are implicated in cancer progression.[1][2]

Synthetic Strategies

The synthesis of the Oxazolo[5,4-b]pyridine core can be achieved through several strategic approaches. A common method involves the cyclization of a substituted aminopyridine precursor. For instance, 3-aminopyridin-2(1H)-ones serve as versatile starting materials for the construction of the oxazolo[5,4-b]pyridin-2(1H)-one core, which can then be further functionalized.[3]

A general synthetic workflow for creating a library of derivatives is outlined below.

G cluster_0 Synthesis of Core Structure cluster_1 Derivatization start Starting Material (e.g., 3-Aminopyridin-2(1H)-one) step1 Acylation start->step1 step2 Cyclization (e.g., with POCl3) step1->step2 core Oxazolo[5,4-b]pyridin-2(1H)-one Core step2->core step3 Chlorination core->step3 Functionalization step4 Nucleophilic Substitution (Amination) step3->step4 final_product This compound Derivatives step4->final_product

General Synthetic Workflow
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

This protocol is a generalized procedure based on the synthesis of related heterocyclic systems.[3]

  • Acylation of 3-Aminopyridin-2(1H)-one: The starting 3-aminopyridin-2(1H)-one is dissolved in a suitable solvent (e.g., pyridine or DMF). An acylating agent (e.g., an acid chloride or anhydride) is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The product, an N-acyl-3-aminopyridin-2(1H)-one, is isolated by precipitation and filtration.

  • Intramolecular Cyclization: The N-acylated intermediate is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl3). The mixture is heated under reflux for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 2-substituted oxazolo[5,4-b]pyridine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the broader oxazolopyridine family have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases involved in tumor growth and angiogenesis.

Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives against various cancer cell lines. This data provides a valuable starting point for understanding the potential of the this compound scaffold.

Table 1: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives [4]

CompoundR (at position 7)Cell LineIC50 (µM)
3g 3-(N,N-dimethylamino)propylHT29 (Colon)58.4
Cisplatin -HT29 (Colon)47.2
5-Fluorouracil -HT29 (Colon)381.2

Table 2: c-KIT Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives [2]

CompoundR1 (at position 2)R2 (at position 5)c-KIT IC50 (µM)
6h 3-(Trifluoromethyl)phenylH9.87
6r 4-Fluoro-3-(trifluoromethyl)phenyl2-Amino-5-nitrophenylNot specified, but noted as potent
Imatinib --Not specified for comparison
Structure-Activity Relationship (SAR) Insights

From the available data on related scaffolds, several SAR trends can be inferred:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the oxazole ring significantly influences activity. Aromatic and heteroaromatic groups are commonly explored.[5]

  • Substitution at the 7-position (pyridine ring): For oxazolo[5,4-d]pyrimidines, aliphatic amino chains at the 7-position have been shown to be favorable for activity.[5]

  • Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl, on aryl substituents can enhance inhibitory activity against certain kinases.[2]

Molecular Mechanisms of Action

A prominent mechanism of action for this class of compounds is the inhibition of receptor tyrosine kinases (RTKs), such as VEGFR-2. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby disrupting pro-angiogenic and cell survival pathways.

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified VEGFR-2 signaling pathway and the putative point of inhibition by this compound derivatives.

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[2]

  • Assay Components: The assay is typically performed in a multi-well plate and includes the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of kinase activity against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for chemical library synthesis. Future research should focus on the systematic exploration of the chemical space around this core, with an emphasis on establishing clear structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The methodologies and data presented in this guide, drawn from closely related heterocyclic systems, provide a solid foundation for these future endeavors.

References

A Technical Guide to the Quantum Chemical Calculations of Oxazolo[5,4-b]pyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculation methodologies applied to the study of Oxazolo[5,4-b]pyridin-2-amine and its derivatives. Due to a lack of specific published data on the parent compound, this guide leverages findings from closely related substituted analogues to illustrate the computational approaches and expected results. The document details the theoretical background, computational protocols, and the interpretation of calculated parameters such as optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals. All quantitative data from cited studies on derivatives are summarized in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery who are interested in the in-silico analysis of this important heterocyclic scaffold.

Introduction

The Oxazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules. Quantum chemical calculations provide a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby guiding the design and synthesis of new therapeutic agents. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to elucidate the molecular properties of this compound and its derivatives.

While specific computational studies on the unsubstituted this compound are not extensively available in the current literature, a wealth of information can be gleaned from studies on its substituted derivatives. These studies provide a solid foundation for understanding the computational methodologies and for predicting the properties of the parent compound.

Synthesis and Experimental Characterization

A general route for the synthesis of Oxazolo[5,4-b]pyridine derivatives involves the cyclization of 3-aminopyridin-2(1H)-one precursors. For instance, N-acyl-3-aminopyridin-2(1H)-ones can undergo intramolecular cyclization upon treatment with reagents like phosphorus oxychloride (POCl3) to yield the corresponding 2-substituted Oxazolo[5,4-b]pyridines.

Another synthetic pathway involves the reaction of diethyl oxalate with 3-aminopyridin-2-(1H)-ones, followed by intramolecular cyclization of the resulting diamides under the action of phosphorus oxychloride to form symmetrical bis-derivatives of Oxazolo[5,4-b]pyridine.

Experimental characterization of these compounds typically involves a suite of spectroscopic techniques to confirm their structure and purity.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 80 MHz or 400 MHz. Deuterated solvents like DMSO-d₆ are commonly used.

  • Infrared (IR) Spectroscopy: FT-IR spectra are often recorded using KBr pellets to identify characteristic vibrational modes of the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: Absorption and fluorescence spectra are measured in solvents like chloroform, dichloromethane, or acetonitrile to determine the electronic transition properties of the compounds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Computational Methodologies

Quantum chemical calculations for Oxazolo[5,4-b]pyridine derivatives are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization and Frequency Calculations

The first step in computational analysis is to find the minimum energy structure of the molecule. This is achieved through geometry optimization.

  • Functional: The choice of functional is crucial for accurate calculations. For Oxazolo[5,4-b]pyridine derivatives, functionals such as ωB97XD and B3LYP have been employed. The ωB97XD functional is noted for its reliable treatment of dispersion forces, which can be important for these systems.

  • Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is a common choice, providing a good description of both valence and polarization effects.

  • Software: The Gaussian suite of programs (e.g., Gaussian 16) is widely used for these types of calculations.

  • Verification: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

Spectroscopic Properties Prediction
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are then often scaled and compared with experimental data to aid in spectral assignment.

  • Vibrational Spectroscopy: The vibrational frequencies and intensities calculated from the optimized geometry can be used to simulate the IR and Raman spectra of the molecule. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.

  • Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). This method calculates the energies of the excited states, which correspond to the absorption maxima.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

  • HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecular surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.

  • Red Regions: Indicate areas of negative electrostatic potential, which are prone to electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.

  • Green Regions: Represent areas of neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and charge transfer interactions within the molecule. It can be used to understand hyperconjugative interactions and the delocalization of electron density.

Illustrative Computational Data for Oxazolo[5,4-b]pyridine Derivatives

Table 1: Photophysical Properties of Substituted 2,2′-bis(oxazolo[5,4-b]pyridine) Derivatives.[1]
CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)
4a Chloroform323415920.32
Dichloromethane325412870.35
Acetonitrile324410860.38
4b Chloroform3474551080.84
Dichloromethane3454501050.80
Acetonitrile3434451020.75
4c Chloroform3574601030.65
Dichloromethane3554551000.62
Acetonitrile352450980.58

Note: The structures of compounds 4a, 4b, and 4c are complex bis-oxazolo[5,4-b]pyridine derivatives as described in the cited literature.

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Substituted Oxazolo[4,5-b]pyridine Derivatives.[2]
CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)
P5 --4.3508
P6 --4.4471
P7 --4.4852

Note: The specific HOMO and LUMO energy values were not provided in the abstract, only the energy gap. The compounds are 2-(substituted)oxazolo[4,5-b]pyridine derivatives.

Visualizing Computational Workflows and Analyses

The following diagrams, created using the DOT language, illustrate the logical flow of a comprehensive quantum chemical study and the relationships between different computational analyses.

G cluster_synthesis Synthesis & Characterization cluster_computational Quantum Chemical Calculations cluster_analysis Analysis & Interpretation Synthesis Synthesis of this compound Derivative Characterization Spectroscopic Characterization (NMR, FT-IR, UV-Vis, HRMS) Synthesis->Characterization Comparison Comparison of Theoretical & Experimental Data Characterization->Comparison Geometry_Optimization Geometry Optimization (DFT) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Spectra_Prediction Spectra Prediction (NMR, IR, UV-Vis) Geometry_Optimization->Spectra_Prediction FMO_Analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis Geometry_Optimization->FMO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) Analysis Geometry_Optimization->MEP_Analysis NBO_Analysis Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO_Analysis Frequency_Analysis->Comparison Spectra_Prediction->Comparison Reactivity_Prediction Reactivity & Stability Prediction FMO_Analysis->Reactivity_Prediction MEP_Analysis->Reactivity_Prediction Property_Elucidation Elucidation of Electronic & Spectroscopic Properties NBO_Analysis->Property_Elucidation Comparison->Property_Elucidation Reactivity_Prediction->Property_Elucidation

Computational Chemistry Workflow for Heterocyclic Compounds.

G cluster_core Core Calculations cluster_properties Derived Properties & Analyses cluster_insights Chemical & Physical Insights Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirms Minimum Energy FMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) Geometry_Optimization->FMO MEP Molecular Electrostatic Potential Geometry_Optimization->MEP NBO Natural Bond Orbital Analysis Geometry_Optimization->NBO TD_DFT TD-DFT for UV-Vis Spectra Geometry_Optimization->TD_DFT GIAO_NMR GIAO for NMR Shifts Geometry_Optimization->GIAO_NMR Vibrational_Spectra Simulated IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) FMO->Reactivity Stability Kinetic Stability FMO->Stability MEP->Reactivity Charge_Delocalization Charge Delocalization & Hyperconjugation NBO->Charge_Delocalization Electronic_Transitions Electronic Transitions (π→π, n→π) TD_DFT->Electronic_Transitions Spectral_Assignment Spectroscopic Peak Assignment GIAO_NMR->Spectral_Assignment Vibrational_Spectra->Spectral_Assignment

Interplay of Quantum Chemical Analyses.

Conclusion

This technical guide has outlined the key aspects of performing and interpreting quantum chemical calculations for this compound and its derivatives. While a dedicated computational study on the parent amine is yet to be published, the methodologies and illustrative data from related compounds provide a robust framework for future research. The combination of DFT for geometry optimization, frequency calculations, and the prediction of spectroscopic and electronic properties, offers deep insights into the molecular characteristics of this important heterocyclic system. The workflows and analyses presented herein serve as a practical guide for researchers aiming to leverage computational chemistry in the design and development of novel Oxazolo[5,4-b]pyridine-based compounds with potential therapeutic applications.

Early-Stage Investigation of Oxazolo[5,4-b]pyridin-2-amine's Biological Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the early-stage investigation of the biological potential of a specific isomer, Oxazolo[5,4-b]pyridin-2-amine , and its derivatives. While direct experimental data on this particular scaffold is emerging, this document consolidates information from structurally related oxazolopyrimidine and oxazolopyridine analogs to provide a predictive framework for its potential therapeutic applications. The structural similarity of oxazolopyridines to purine nucleobases suggests their potential to interact with a variety of biological targets, including kinases and other enzymes involved in key cellular signaling pathways.

This guide will delve into the potential anticancer and anti-inflammatory properties of the this compound core, provide detailed experimental protocols for in vitro evaluation, and visualize key signaling pathways that may be modulated by this class of compounds.

Potential Biological Activities

Based on the biological activities reported for structurally similar oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, the this compound scaffold holds promise in several therapeutic areas, most notably in oncology and immunology.

Anticancer Potential

The anticancer activity of related oxazolopyrimidine derivatives has been attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 can disrupt angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Furthermore, some oxazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1]

Anti-inflammatory Potential

Certain oxazolo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory enzymes like Glycogen Synthase Kinase-3β (GSK-3β).[3] Inhibition of GSK-3β can lead to a reduction in the production of pro-inflammatory mediators.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various Oxazolo[5,4-d]pyrimidine and Oxazolo[4,5-b]pyridine derivatives, which serve as a predictive reference for the potential of the this compound scaffold.

Table 1: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [1]

Compound IDModificationCell LineCC50 (µM)
3g 3-(N,N-dimethylamino)propyl substituentHT29 (Colon)58.4
3e N/ANHDF (Normal)124.65
3f N/ANHDF (Normal)171.81
Cisplatin Reference DrugHT29 (Colon)47.2
5-Fluorouracil Reference DrugHT29 (Colon)381.2

Table 2: VEGFR-2 Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives [2][4]

Compound IDModificationIC50 (µM)
1 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol0.3
2 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol0.3
5 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine0.33
3b 6-N-4-methylbenzylComparable to Tivozanib
3h 6-N-2,4-dimethoxybenzylComparable to Tivozanib

Table 3: GSK-3β Inhibitory and Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives [3]

Compound IDModificationGSK-3β IC50 (µM)In vivo Anti-inflammatory Activity (% inhibition of paw edema)
7d Piperazine-linked derivative0.3465.91% at 5h
7e Piperazine-linked derivative0.39N/A
7g Piperazine-linked derivative0.47N/A
7c Piperazine-linked derivative0.53N/A
Indomethacin Reference DrugN/A79.54% at 5h

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological potential of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a test compound that inhibits cell growth by 50% (IC50).[5][6][7][8][9]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro VEGFR-2 Kinase Assay

This protocol measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.[10][11]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase buffer

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compound

    • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the test compound, VEGFR-2 kinase, and substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the control.

    • Determine the IC50 value from a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.[12][13][14]

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the investigation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity target_assay Target-Based Assays (e.g., Kinase Inhibition) cytotoxicity->target_assay mechanism Mechanism of Action Studies (e.g., Western Blot) target_assay->mechanism ic50 IC50/CC50 Determination mechanism->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General experimental workflow for the early-stage investigation of novel compounds.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.[15][16][17][18]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Pro -> Active) DISC->Caspase8 Caspase3 Caspase-3 (Pro -> Active) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Pro -> Active) Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Kinase_Inhibitor_Stress Kinase Inhibitor-induced Cellular Stress Kinase_Inhibitor_Stress->Mitochondrion Induces

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.[19][20][21][22][23]

References

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Activity of Oxazolo[5,4-b]pyridin-2-amine on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolo[5,4-b]pyridine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally similar to purine bases, these compounds have been investigated for their potential as anticancer agents.[2][3][4] This document provides a detailed overview of the experimental protocols to evaluate the in vitro anticancer activity of Oxazolo[5,4-b]pyridin-2-amine on the human non-small cell lung cancer cell line, A549. The protocols outlined below are standard methods for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of the underlying molecular mechanisms. While specific data for this compound is not extensively available in the public domain, representative data from studies on structurally related Oxazolo[5,4-d]pyrimidine derivatives are presented to illustrate the potential effects.[2][3][4]

Data Presentation

The following tables summarize the kind of quantitative data that can be generated from the described experimental protocols. The data presented here is illustrative and based on studies of related oxazolopyrimidine compounds, which have shown activity against various cancer cell lines, including A549.

Table 1: Cytotoxicity of Oxazolo-pyrimidine Derivatives against A549 Cells (Illustrative Data)

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Oxazolo-pyrimidine Derivative 1 0 (Control)100 ± 5.0\multirow{5}{}{~25 µM}
1085 ± 4.2
2552 ± 3.1
5028 ± 2.5
10015 ± 1.8
Cisplatin (Reference) 0 (Control)100 ± 4.5\multirow{5}{}{~10 µM}
575 ± 3.9
1048 ± 2.8
2025 ± 2.1
4012 ± 1.5

Table 2: Apoptosis Induction in A549 Cells by an Oxazolo-pyrimidine Derivative (Illustrative Data)

Treatment (48h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Oxazolo-pyrimidine Derivative (IC50) 62.3 ± 4.225.4 ± 3.312.3 ± 2.1
Oxazolo-pyrimidine Derivative (2x IC50) 40.1 ± 3.842.7 ± 4.117.2 ± 2.5

Table 3: Cell Cycle Analysis of A549 Cells Treated with an Oxazolo-pyrimidine Derivative (Illustrative Data)

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 56.1 ± 3.328.7 ± 2.115.2 ± 1.9
Oxazolo-pyrimidine Derivative (IC50) 66.3 ± 4.118.5 ± 1.815.2 ± 2.0
Oxazolo-pyrimidine Derivative (2x IC50) 76.8 ± 4.510.1 ± 1.513.1 ± 1.7

Table 4: Effect of an Oxazolo-pyrimidine Derivative on Apoptosis-Related Protein Expression in A549 Cells (Illustrative Data)

Treatment (48h)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)Relative Cleaved PARP Expression (Fold Change)
Control 1.01.01.01.0
Oxazolo-pyrimidine Derivative (IC50) 2.50.43.12.8
Oxazolo-pyrimidine Derivative (2x IC50) 4.20.25.84.9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human lung adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and re-seeded into new culture flasks.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[5]

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7][8]

  • Procedure:

    • Seed A549 cells (1 x 10^6 cells) in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour.[9]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently, and incubate on ice for at least 30 minutes.[10][11][12]

    • Centrifuge the fixed cells and wash twice with PBS.[11]

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12][13]

    • Incubate for 30 minutes at room temperature in the dark.[10][13]

    • Analyze the DNA content by flow cytometry. The PI fluorescence intensity is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash A549 cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]

    • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.[14]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[14]

    • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.[14]

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A549 A549 Cell Culture Treat Treat with this compound A549->Treat MTT Cytotoxicity (MTT Assay) Treat->MTT Evaluate Cell Viability Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treat->Apoptosis Quantify Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Determine Cell Cycle Distribution Western Mechanism of Action (Western Blot) Treat->Western Analyze Protein Expression IC50 IC50 Determination MTT->IC50 ApoptosisData Apoptotic Population Analysis Apoptosis->ApoptosisData CellCycleData Cell Cycle Phase Distribution CellCycle->CellCycleData Mechanism Identify Signaling Pathways Western->Mechanism

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound This compound A549 A549 Cancer Cell Compound->A549 Bcl2 Bcl-2 (Anti-apoptotic) A549->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) A549->Bax Up-regulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound in A549 cells.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound Oxazolo[5,4-b] pyridin-2-amine Arrest Cell Cycle Arrest Arrest->G1 Induces Arrest

Caption: Logical diagram illustrating G1 phase cell cycle arrest induced by the compound.

References

Application Notes and Protocols for Antibacterial Screening of Oxazolo[5,4-b]pyridin-2-amine Analogs using MIC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Oxazolo[5,4-b]pyridine scaffolds have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties. Analogs of Oxazolo[5,4-b]pyridin-2-amine are of particular interest due to their structural similarity to nucleic acid bases, suggesting a potential mechanism of action involving the inhibition of DNA synthesis or related enzymatic pathways, such as DNA gyrase.[1] This document provides detailed protocols for the antibacterial screening of this compound analogs using the Minimum Inhibitory Concentration (MIC) assay, a fundamental method for evaluating the potency of new antimicrobial agents.[2][3][4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Selected Analogs

The following table summarizes the antibacterial activity of a series of synthesized Oxazolo[5,4-b]pyridine analogs against various bacterial strains. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[5]

Compound IDStructure/SubstitutionTest OrganismMIC (µg/mL)Reference
Analog 4b 2-(substituted phenyl)Methicillin-resistant Staphylococcus aureus (MRSA)1-2[1]
Analog 4g 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Analog 4h 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Analog 4i 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Analog 4j 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Analog 4l 2-(substituted phenyl)Methicillin-resistant Staphylococcus aureus (MRSA)1[1]
Analog 4l 2-(substituted phenyl)Vancomycin-resistant Staphylococcus aureus (VRSA)1[1]
Analog 4r 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Analog 4t 2-(substituted phenyl)Staphylococcus aureus1-2[1]
Compound 2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[6]
Compound 2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli (ATCC 25922)125, 250, 500[6]
Compound 5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[6]
Compound 5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coli (ATCC 25922)125, 250, 500[6]

Note: The data presented is a compilation from various studies and the specific substitutions on the core structure may vary. Direct comparison of MIC values should be made with caution due to potential differences in experimental conditions.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Materials:

  • This compound analogs

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[3]

    • Further dilute the stock solution in CAMHB to prepare a working stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[2]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][3] This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[3] Discard 100 µL from the last well.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).[2]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well.[3]

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[2]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Signaling_Pathway cluster_logical Postulated Mechanism of Action Compound This compound Analogs Target Bacterial DNA Gyrase / Nucleic Acid Synthesis Compound->Target Inhibits Effect Inhibition of DNA Replication Target->Effect Leads to Outcome Bacteriostatic / Bactericidal Effect Effect->Outcome Results in

Caption: Postulated Mechanism of Action for Oxazolo[5,4-b]pyridine Analogs.

References

Application Notes and Protocols for Topoisomerase II Inhibition Assays with Oxazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of Oxazolo[5,4-b]pyridine compounds against human topoisomerase IIα (hTopo IIα). The methodologies described herein are foundational for the screening and characterization of potential anticancer agents targeting this essential enzyme.

Topoisomerase II enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[1] Their inhibition can lead to the accumulation of DNA double-strand breaks in cancer cells, ultimately triggering apoptosis. Consequently, topoisomerase II is a well-established target for cancer chemotherapy.[2] A class of heterocyclic compounds, including oxazolo[4,5-b]pyridine derivatives, has shown promise as potent inhibitors of hTopo IIα.[2][3] One such derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, exhibited an IC50 value of 2 µM, demonstrating greater potency than the standard reference drug, etoposide.[2][4]

This document outlines two primary in vitro assays to determine the efficacy of Oxazolo[5,4-b]pyridine compounds as topoisomerase II inhibitors: a DNA Decatenation Assay for identifying catalytic inhibitors and a DNA Cleavage Assay to detect topoisomerase II poisons.

Data Presentation

The inhibitory activities of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of structurally related oxazolo[4,5-b]pyridine derivatives, providing a benchmark for the evaluation of new Oxazolo[5,4-b]pyridine compounds.

Compound IDStructureTopoisomerase IIα IC50 (µM)Reference
1a 6-nitro-2-(2-methoxyphenyl)benzoxazole>100[3]
1c 6-methyl-2-(2-nitrophenyl)benzoxazole19.8[3]
3c 5-methylcarboxylate-2-phenylthiomethylbenzimidazole11.4[3]
3f 2-phenoxymethylbenzothiazole46.8[3]
2i 2-(4-butylphenyl)oxazolo[4,5-b]pyridine2[2]
Etoposide (Standard)25-70 (Varies by assay conditions)[3]

Experimental Protocols

Topoisomerase IIα DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase IIα, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[1][5]

Materials:

  • Human Topoisomerase IIα (hTopo IIα)

  • Kinetoplast DNA (kDNA)

  • Oxazolo[5,4-b]pyridine test compounds

  • Etoposide (positive control)

  • 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose Gel in TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide (or other DNA stain)

  • Proteinase K

Procedure:

  • Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction, add the following in order:

    • Sterile deionized water to a final volume of 20 µL

    • 2 µL of 10X Topoisomerase II Assay Buffer

    • 1 µL of kDNA (200 ng/µL)

    • 1 µL of Oxazolo[5,4-b]pyridine compound at various concentrations (typically a serial dilution from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO).

    • 1 µL of hTopo IIα (1-2 units).

  • Include a positive control reaction with a known inhibitor like etoposide.

  • Include a negative control reaction with no inhibitor and a control with no enzyme.

  • Incubate the reactions at 37°C for 30 minutes.[5]

  • Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.

  • (Optional) Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.[1]

  • Visualize the DNA bands under UV light and document the results.

  • Analyze the gel: Catenated kDNA remains in the well, while decatenated minicircles (nicked-open circular and closed circular) migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-inhibitor control.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay determines if the Oxazolo[5,4-b]pyridine compounds act as topoisomerase II poisons by stabilizing the covalent enzyme-DNA cleavage complex, leading to an increase in linear DNA.[6][7]

Materials:

  • Human Topoisomerase IIα (hTopo IIα)

  • Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)[6]

  • Oxazolo[5,4-b]pyridine test compounds

  • Etoposide (positive control)

  • 10X Topoisomerase II Assay Buffer (as above)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • 1% Agarose Gel in TAE Buffer

  • Ethidium Bromide (or other DNA stain)

Procedure:

  • Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction, add the following in order:

    • Sterile deionized water to a final volume of 20 µL

    • 2 µL of 10X Topoisomerase II Assay Buffer

    • 1 µL of supercoiled plasmid DNA (200 ng/µL)

    • 1 µL of Oxazolo[5,4-b]pyridine compound at various concentrations.

    • 1 µL of hTopo IIα (1-2 units).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 2 µL of 10% SDS to trap the cleavage complex.[6]

  • Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.[6]

  • Add 2 µL of loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis and visualize the DNA bands as described above.

  • Analyze the gel: The conversion of supercoiled plasmid DNA to linear and nicked circular forms indicates the stabilization of the cleavage complex. An increase in the linear DNA band with increasing compound concentration signifies a topoisomerase II poison.

Visualizations

Topoisomerase_II_Inhibition_Pathway cluster_0 Cellular Proliferation cluster_1 Topoisomerase II Catalytic Cycle cluster_2 Cellular Response DNA_Replication DNA Replication/ Transcription Topo_II Topoisomerase IIα DNA_Replication->Topo_II resolves topological stress Cleavage_Complex Covalent Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex creates transient break Religation DNA Religation Cleavage_Complex->Religation passes DNA strand DSB Double-Strand Breaks (DSBs) Cleavage_Complex->DSB leads to accumulation of Religation->Topo_II reseals DNA DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis if damage is severe Oxazolo_Pyridine Oxazolo[5,4-b]pyridine Compound Oxazolo_Pyridine->Topo_II inhibits catalytically Oxazolo_Pyridine->Cleavage_Complex stabilizes (Poison)

Caption: Mechanism of Topoisomerase IIα Inhibition.

Experimental_Workflow cluster_Decatenation DNA Decatenation Assay cluster_Cleavage DNA Cleavage Assay D_Start Prepare Reaction Mix: kDNA, Buffer, Compound, Topo IIα D_Incubate Incubate at 37°C for 30 min D_Start->D_Incubate D_Stop Stop Reaction with SDS/Dye D_Incubate->D_Stop D_Gel Agarose Gel Electrophoresis D_Stop->D_Gel D_Analyze Analyze Inhibition of Decatenation D_Gel->D_Analyze C_Start Prepare Reaction Mix: Plasmid DNA, Buffer, Compound, Topo IIα C_Incubate Incubate at 37°C for 30 min C_Start->C_Incubate C_Stop Trap Complex with SDS C_Incubate->C_Stop C_Digest Proteinase K Digestion C_Stop->C_Digest C_Gel Agarose Gel Electrophoresis C_Digest->C_Gel C_Analyze Analyze Formation of Linear DNA C_Gel->C_Analyze

Caption: Workflow for Topoisomerase II Inhibition Assays.

References

Application of Oxazolo[5,4-b]pyridin-2-amine Derivatives in VEGFR-2 Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific studies on the direct application of Oxazolo[5,4-b]pyridin-2-amine derivatives as VEGFR-2 kinase inhibitors. However, significant research has been conducted on the closely related Oxazolo[5,4-d]pyrimidine scaffold, demonstrating potent VEGFR-2 inhibitory activity. The following application notes and protocols are based on the data available for these analogous compounds and are intended to serve as a guide for the investigation of this compound derivatives.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block the downstream signaling cascade, leading to the suppression of tumor angiogenesis and growth.[2]

The Oxazolo[5,4-b]pyridine scaffold represents a promising heterocyclic system for the design of novel kinase inhibitors. Its structural features may allow for key interactions within the ATP-binding pocket of VEGFR-2. This document provides a framework for the evaluation of this compound derivatives as potential VEGFR-2 inhibitors, drawing parallels from the well-studied Oxazolo[5,4-d]pyrimidine class of compounds.

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound derivatives are hypothesized to act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby inhibiting all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and the proposed point of inhibition by this compound derivatives.

Data Presentation: VEGFR-2 Inhibition by Analogous Oxazolo[5,4-d]pyrimidine Derivatives

The following tables summarize the in vitro activity of representative Oxazolo[5,4-d]pyrimidine derivatives against VEGFR-2 kinase and various cancer cell lines. This data serves as a benchmark for the expected potency of novel this compound derivatives.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDSubstituentsVEGFR-2 IC50 (µM)Reference
9n 2,5,7-trisubstituted0.33[2]
3b 6-N-4-methylbenzylComparable to tivozanib[3]
3h 6-N-2,4-dimethoxybenzylComparable to tivozanib[3]

Table 2: In Vitro Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDCell LineCC50 / IC50 (µM)Reference
9n HUVEC0.29[2]
3g HT29 (Colon Cancer)58.44[1]
3b Various Cancer LinesComparable to tivozanib[3]
3h Various Cancer LinesAs active as tivozanib[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of novel this compound derivatives as VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound in inhibiting recombinant human VEGFR-2 kinase activity.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test Compound (this compound derivative)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.

    • Add 25 µL of the Master Mix to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Add 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions D Add Compound/Control to wells A->D B Prepare Master Mix (Buffer, ATP, Substrate) C Add Master Mix to 96-well plate B->C C->D E Add VEGFR-2 Enzyme D->E F Incubate at 30°C for 45 min E->F G Add Kinase-Glo® Reagent F->G H Incubate at RT for 10 min G->H I Read Luminescence H->I J Calculate % Inhibition and IC50 I->J

Caption: General workflow for the in vitro VEGFR-2 kinase assay.

HUVEC Tube Formation Assay (In Vitro Angiogenesis Assay)

This protocol assesses the ability of a test compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro.

Principle: When cultured on a basement membrane extract (e.g., Matrigel), HUVECs will differentiate and form a network of tube-like structures, mimicking angiogenesis. The inhibitory effect of a compound is quantified by measuring the disruption of this network formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel)

  • Test Compound (this compound derivative)

  • 96-well cell culture plates

  • Inverted microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control (DMSO).

    • Seed the HUVECs onto the solidified gel at a density of 1-2 x 10^4 cells per well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Analysis:

    • After incubation, visualize the tube formation using an inverted microscope.

    • Capture images of the tube network in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis:

    • Compare the quantitative parameters of tube formation in compound-treated wells to the vehicle control wells.

    • Calculate the percent inhibition of tube formation for each compound concentration.

    • Determine the IC50 value for the inhibition of angiogenesis in vitro.

Tube_Formation_Assay_Workflow A Coat 96-well plate with Basement Membrane Extract B Incubate to solidify gel A->B D Seed HUVECs onto gel B->D C Prepare HUVEC suspension with Test Compound C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify tube network parameters F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the HUVEC tube formation assay.

Conclusion

While direct evidence for the VEGFR-2 inhibitory activity of this compound derivatives is currently lacking in the public domain, the promising results from the analogous Oxazolo[5,4-d]pyrimidine series provide a strong rationale for their investigation. The protocols and data presented herein offer a comprehensive framework for the synthesis, in vitro evaluation, and characterization of this novel class of compounds as potential anti-angiogenic agents for cancer therapy. Further research, including synthesis of a focused library, in vitro kinase and cell-based assays, and in vivo studies, is warranted to explore the therapeutic potential of this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Aryloxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aryloxazolo[5,4-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and potential for diverse substitution patterns make them attractive scaffolds for the development of novel therapeutic agents and functional materials. For instance, derivatives of the isomeric oxazolo[4,5-b]pyridines have been investigated as potential antibacterial agents. This document provides a detailed experimental protocol for the one-pot synthesis of 2-aryloxazolo[5,4-b]pyridines, a method noted for its efficiency.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-Substituted Oxazolo[4,5-b]pyridines

This protocol is based on the condensation reaction between 2-amino-3-hydroxypyridine and various substituted benzoic acids. The use of a silica-supported perchloric acid catalyst facilitates a high-yielding, one-pot synthesis.[1]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-nitrobenzoic acid, etc.)

  • Silica-supported perchloric acid (HClO₄·SiO₂)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus (e.g., round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 mmol), the desired substituted benzoic acid (1.0 mmol), and a catalytic amount of silica-supported perchloric acid.

  • Reaction Execution: Heat the reaction mixture under reflux conditions. The specific temperature and reaction time may vary depending on the substrate but can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryloxazolo[4,5-b]pyridine derivative.[1]

Data Presentation

The following table summarizes the key components and conditions for the synthesis of 2-aryloxazolo[5,4-b]pyridines.

Starting Material 1Starting Material 2CatalystMethodYieldReference
2-Amino-3-hydroxypyridineSubstituted benzoic acidsHClO₄·SiO₂One-pot synthesisQuantitative[1]
3-Aminopyridin-2-(1H)-onesDiethyl oxalateNone (initial step)Two-step synthesisNot specified[2]
Oxalic acid diamidesPhosphorus oxychlorideNoneIntramolecular cyclizationNot specified[2]

Visualization of the Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for 2-aryloxazolo[5,4-b]pyridines.

experimental_workflow start Start reactants Combine: - 2-Amino-3-hydroxypyridine - Substituted Benzoic Acid - HClO4·SiO2 Catalyst start->reactants reaction Heat under Reflux reactants->reaction cool Cool to Room Temperature reaction->cool purify Recrystallize from Ethanol cool->purify product Pure 2-Aryloxazolo[5,4-b]pyridine purify->product

Caption: One-pot synthesis workflow for 2-aryloxazolo[5,4-b]pyridines.

Alternative Synthetic Routes

While the one-pot method is efficient, other synthetic strategies exist. One such method involves the aminolysis of diethyl oxalate with 3-aminopyridin-2-(1H)-ones by heating at 150 °C without a solvent.[2] The resulting oxalic acid diamides can then undergo intramolecular cyclization using phosphorus oxychloride to yield the desired oxazolo[5,4-b]pyridine core.[2] This two-step process offers an alternative pathway to these valuable heterocyclic compounds.

Summary

The synthesis of 2-aryloxazolo[5,4-b]pyridines can be effectively achieved through a one-pot reaction of 2-amino-3-hydroxypyridine with substituted benzoic acids using a silica-supported perchloric acid catalyst. This method is advantageous due to its operational simplicity and high yields. The provided protocol and workflow diagram offer a clear guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Note: Determining IC50 Values for Oxazolo[5,4-b]pyridin-2-amine using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolo[5,4-b]pyridin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] Several derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have been investigated as potential anticancer agents, targeting enzymes like VEGFR-2 and various kinases.[2][3] A critical step in evaluating the potential of novel therapeutic compounds is determining their cytotoxic or cytostatic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4][5] This assay is based on the principle that metabolically active cells, primarily through the action of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[6] This application note provides a detailed protocol for determining the IC50 value of this compound using the MTT assay.

Principle of the MTT Assay

The MTT assay relies on the enzymatic conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. This reduction only occurs in metabolically active cells, making the amount of formazan produced a direct indicator of cell viability. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is quantified. A decrease in the number of viable cells, for instance, due to treatment with a cytotoxic compound like this compound, results in a lower formazan production and thus a reduced absorbance reading.

MTT_Principle cluster_cell Viable Cell cluster_solution Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve Crystals Spectrophotometry Measure Absorbance (~570 nm) Solubilization->Spectrophotometry

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol

This protocol provides a step-by-step guide for determining the IC50 value of this compound against a chosen adherent cancer cell line.

Materials:

  • This compound (CAS 118767-91-2)

  • Chosen cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (with a filter between 550 and 600 nm)

  • Sterile pipette tips and tubes

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][7] Vortex to ensure it is completely dissolved. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[4][7]

  • Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration will depend on the expected potency; a 10 mM stock is a common starting point. Store at -20°C.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count to determine viability (should be >90%).[8]

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[5]

    • Include wells for a "no-cell" control (medium only) to serve as a blank.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8][9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.[8]

    • Include a "vehicle control" containing the highest concentration of DMSO used for the dilutions (e.g., 0.1% DMSO).[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7][9]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the formazan.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.

MTT_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 2. Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat_compound 3. Treat with serial dilutions of This compound incubate1->treat_compound incubate2 4. Incubate for 24, 48, or 72 hours treat_compound->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Remove medium and add DMSO to dissolve formazan crystals incubate3->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate analyze_data 9. Calculate % viability and IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

Data Presentation and Analysis

1. Data Normalization: The raw absorbance data should be normalized to percentage viability.

  • Subtract the average absorbance of the "no-cell" blank wells from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

2. IC50 Calculation: The IC50 value is the concentration of the compound that results in 50% cell viability.[10]

  • Plot the % cell viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[10][11]

  • The IC50 value can be determined from the fitted curve as the concentration at which the response is 50%.[10]

  • Software such as GraphPad Prism or even Excel with a non-linear regression add-in can be used for this analysis.[10][11][12]

Data Summary Table:

The experimentally determined IC50 values should be summarized in a clear and structured table for easy comparison.

Cancer Cell LineCancer TypeIncubation Time (hrs)IC50 (µM) of this compound
e.g., MCF-7Breast Adenocarcinoma48Data to be determined
e.g., A549Lung Carcinoma48Data to be determined
e.g., HeLaCervical Carcinoma48Data to be determined
e.g., PC-3Prostate Adenocarcinoma72Data to be determined
e.g., HepG2Hepatocellular Carcinoma72Data to be determined

Troubleshooting

Common issues encountered during the MTT assay and their potential solutions are outlined below:

ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of medium with bacteria or yeast.- MTT reagent is contaminated or has been exposed to light.- Use sterile techniques and check medium for contamination before use.[5][13]- Store MTT solution protected from light at 4°C.[5]
Low Absorbance Readings - Cell seeding density is too low.- Incubation time with MTT is too short.- Optimize and increase the cell seeding density.[5]- Increase the incubation time with MTT until purple precipitate is visible.[5]
Incomplete Solubilization of Formazan - Insufficient volume of solubilization solvent.- Inadequate mixing.- Ensure sufficient solvent (e.g., DMSO) is added to cover the well bottom.- Gently shake the plate for a longer duration to ensure complete dissolution.
Interference from Test Compound - The compound is colored and absorbs at the measurement wavelength.- The compound has strong reducing or oxidizing properties.- Run a control without cells but with the compound and medium to check for direct interference.[14]
High Variability Between Replicates - Inaccurate pipetting.- Uneven cell seeding ("edge effects").- Ensure accurate and consistent pipetting.- To minimize edge effects, do not use the outer wells of the 96-well plate for experimental samples; fill them with sterile PBS instead.[7]

References

Application Notes and Protocols for Novel Oxazolo[5,4-b]pyridine Fluorophores in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging class of Oxazolo[5,4-b]pyridine fluorophores and detailed protocols for their utilization in fluorescence microscopy. This document is intended to guide researchers in leveraging the unique photophysical properties of these novel probes for various bioimaging applications, from fixed- and live-cell imaging to specific organelle staining.

Introduction to Oxazolo[5,4-b]pyridine Fluorophores

Oxazolo[5,4-b]pyridines are a class of heterocyclic compounds that have recently gained attention as promising fluorescent probes. Their rigid, planar structure contributes to favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them suitable for a range of fluorescence microscopy applications. Different substitutions on the core scaffold allow for the fine-tuning of their spectral properties and biological targeting capabilities. Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines, in particular, have demonstrated exceptionally high quantum yields, surpassing some commonly used standards.[1]

Photophysical Properties

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following tables summarize the key photophysical properties of various reported Oxazolo[5,4-b]pyridine derivatives, providing a basis for choosing the optimal probe for a specific application.

Table 1: Photophysical Properties of Substituted Oxazolo[5,4-b]pyridine Derivatives

Compound ClassSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Oxazolo[5,4-b]pyridine derivativesAcetonitrile299–333-83–128-[1][2]
Toluene281–317---[1][2]
Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines----~0.70–0.82[1][2]
2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridinesChloroform323–357323–347 (blue to deep blue)-~0.32–0.84[3]
Dichloromethane323–357323–347 (blue to deep blue)-~0.32–0.84[3]
Acetonitrile323–357323–347 (blue to deep blue)-~0.32–0.84[3]
Oxazolopyridine-coumarin conjugate (Compound 1a)THF---0.86[4]

Note: '-' indicates data not specified in the provided search results.

Applications in Fluorescence Microscopy

The unique properties of Oxazolo[5,4-b]pyridine fluorophores open up possibilities for several advanced microscopy applications.

General Cellular Staining

The inherent fluorescence of these compounds allows for their use as general cytoplasmic and nuclear stains in both live and fixed cells. Their emission in the blue to bluish-blue region of the spectrum provides a good color contrast for multi-channel imaging with other fluorophores.[1][2]

Organelle-Specific Imaging

Recent studies have demonstrated the potential of functionalized oxazolopyridine derivatives for targeted imaging of specific cellular organelles. This is a significant advancement for studying organelle dynamics and function in real-time.

  • Mitochondria and Lipid Droplet Staining : A notable application is the development of dual-targetable fluorescent markers. For instance, an oxazolopyridine and coumarin conjugate has been shown to specifically accumulate in both mitochondria and lipid droplets.[4] This dual-targeting capability can be invaluable for studying the interplay between these two organelles. Other derivatives have also been identified as specific biomarkers for lipid droplets.[4]

  • Lysosome Staining : The design of oxazole derivatives with acidotropic properties (weak bases that accumulate in acidic organelles) allows for targeted lysosomal imaging.[5] The fluorescence of these probes can be enhanced in the low pH environment of lysosomes due to intramolecular charge transfer (ICT) mechanisms.[5]

Experimental Protocols

The following are generalized protocols derived from the available literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol for General Staining of Live Cells

This protocol outlines the basic steps for staining live cells with Oxazolo[5,4-b]pyridine fluorophores.

Materials:

  • Oxazolo[5,4-b]pyridine fluorophore of choice

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve the Oxazolo[5,4-b]pyridine fluorophore in anhydrous DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency (typically 50-70%).

  • Prepare Staining Solution: Dilute the fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time should be determined empirically.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed cell culture medium or PBS to remove excess unbound dye.

  • Imaging: Add fresh pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the specific fluorophore's excitation and emission wavelengths.

Live_Cell_Staining_Workflow A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (1-10 µM in medium) A->C B Culture Cells to 50-70% Confluency D Incubate Cells with Staining Solution (15-60 min, 37°C) B->D C->D E Wash Cells 2-3x with PBS/Medium D->E F Image with Fluorescence Microscope E->F

Workflow for live-cell staining.
Protocol for Organelle-Specific Staining (Mitochondria/Lipid Droplets)

This protocol is adapted for fluorophores designed to target specific organelles like mitochondria and lipid droplets.

Materials:

  • Organelle-targeting Oxazolo[5,4-b]pyridine fluorophore (e.g., oxazolopyridine-coumarin conjugate)

  • Other materials as listed in Protocol 4.1

Procedure:

  • Follow steps 1-3 from Protocol 4.1 to prepare the staining solution.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution and incubate for 30-60 minutes at 37°C.

  • (Optional) Co-staining: For validation of organelle targeting, a commercially available organelle-specific dye (e.g., MitoTracker™ for mitochondria, Nile Red for lipid droplets) with a spectrally distinct emission can be used for co-staining. Follow the manufacturer's protocol for the co-stain.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium.

  • Imaging: Add fresh medium and image the cells. Use separate channels to acquire images of the Oxazolo[5,4-b]pyridine fluorophore and the co-stain. Merging the images will show the degree of colocalization.

Organelle_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare Staining Solution (Targeted Fluorophore) C Incubate with Targeted Fluorophore (30-60 min, 37°C) A->C B Culture Cells B->C D Optional: Co-stain with Commercial Dye C->D E Wash Cells D->E F Acquire Images (Separate Channels) E->F G Analyze Colocalization F->G

Workflow for organelle-specific staining.

Troubleshooting

  • Low Signal/No Staining:

    • Increase the concentration of the fluorophore.

    • Increase the incubation time.

    • Ensure the filter set on the microscope is appropriate for the fluorophore's spectral properties.

  • High Background:

    • Decrease the concentration of the fluorophore.

    • Increase the number and duration of the wash steps.

  • Phototoxicity:

    • Reduce the excitation light intensity.

    • Decrease the exposure time.

    • Use a live-cell imaging medium containing an oxygen scavenger system.

Future Perspectives

The field of Oxazolo[5,4-b]pyridine fluorophores is rapidly evolving. Future research is expected to focus on the development of derivatives with red-shifted excitation and emission spectra to minimize phototoxicity and autofluorescence, as well as the design of novel probes for specific biomolecules and cellular processes. Their potential as environmentally sensitive probes, whose fluorescence properties change in response to their local environment (e.g., pH, polarity), is also an exciting area of investigation.[5]

These application notes provide a starting point for researchers interested in exploring the potential of Oxazolo[5,4-b]pyridine fluorophores. With their versatile chemistry and favorable photophysical properties, these compounds are poised to become valuable tools in the arsenal of fluorescence microscopy.

References

Application Notes and Protocols: Molecular Docking Studies of Oxazolo[5,4-b]pyridin-2-amine with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of Oxazolo[5,4-b]pyridin-2-amine and its derivatives with various protein kinases. This document outlines the necessary protocols, data interpretation, and visualization techniques to facilitate the discovery of novel kinase inhibitors.

The Oxazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, guiding the design and optimization of potential inhibitors.[2][3]

Target Selection

Based on the activity of structurally similar compounds, the following protein kinases are pertinent targets for docking studies with this compound derivatives:

  • Phosphoinositide 3-kinase (PI3K): Thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against PI3K isoforms.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Oxazolo[5,4-d]pyrimidine derivatives, which are structurally analogous, have been identified as inhibitors of VEGFR-2.[5][6][7]

  • Glycogen Synthase Kinase-3β (GSK-3β): Oxazolo[4,5-b]pyridine-based derivatives have demonstrated significant GSK-3β inhibitory activity.[8]

  • c-KIT: Thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT, including imatinib-resistant mutants.[9][10]

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking of this compound with a selected protein kinase using common computational tools.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[2]

  • AutoDock Vina: A widely used program for molecular docking.[2]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[2]

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of target proteins.[2]

  • ChemDraw or similar chemical drawing software: To create the 2D structure of this compound and its derivatives.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation docking Run Docking Simulation l_prep->docking grid->docking results Analyze Docking Poses docking->results visualize Visualize Interactions results->visualize

Caption: Molecular Docking Workflow.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). It is advisable to select a structure that is co-crystallized with a known inhibitor to help define the binding site.[2]

  • Load the PDB file into AutoDock Tools (ADT).

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Assign Kollman charges to the protein atoms.[2]

  • Save the prepared protein in the PDBQT file format.[2]

Step 2: Ligand Preparation

  • Draw the 2D structure of this compound using chemical drawing software and save it as a 3D format (e.g., MOL or SDF).

  • Load the ligand file into ADT.

  • Detect the root of the ligand and define its rotatable bonds.

  • Assign Gasteiger charges.[2]

  • Save the prepared ligand in the PDBQT file format.[2]

Step 3: Grid Box Generation

  • Define the active site for docking by creating a grid box.[2]

  • Center the grid box on the co-crystallized ligand (if present) or on the predicted active site residues.

  • Ensure the grid box dimensions are large enough to accommodate the ligand and allow for rotational and translational movements.

Step 4: Docking Simulation

  • Use a docking program like AutoDock Vina to perform the simulation.[2]

  • Configure the docking parameters. For AutoDock Vina, this involves specifying the protein, ligand, and grid box configuration files.

  • Set the exhaustiveness of the search to an appropriate value (e.g., 8, 16, or 32) to balance computational cost and accuracy.

  • Initiate the docking run.

Step 5: Analysis of Results

  • The docking program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (e.g., in kcal/mol).

  • Analyze the top-ranked poses based on the binding energy. A more negative score typically indicates a higher binding affinity.

  • Visualize the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio Visualizer or PyMOL.[2]

  • A docking pose with a root-mean-square deviation (RMSD) below 2.0 Å compared to a known crystallographic binding mode is generally considered a successful prediction.[11]

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical docking results for this compound and its derivatives against selected protein kinases. These values are illustrative and based on published data for similar heterocyclic kinase inhibitors.

Compound IDDerivative SubstitutionTarget KinaseBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
OX-01 UnsubstitutedPI3Kα-8.5VAL851, TYR836, ASP810
OX-02 7-morpholinoPI3Kα-9.2VAL851, LYS802, TYR836
OX-03 6-chloroPI3Kα-8.8VAL851, ILE848, ASP933
OX-04 UnsubstitutedVEGFR-2-7.9CYS919, ASP1046, GLU885
OX-05 7-(4-methylpiperazin-1-yl)VEGFR-2-8.7CYS919, ASP1046, PHE1047
OX-06 UnsubstitutedGSK-3β-7.5VAL135, LYS85, ASP200
OX-07 7-aminoGSK-3β-8.1VAL135, LYS85, PRO136
OX-08 Unsubstitutedc-KIT-8.3CYS673, THR670, ASP810
OX-09 6-(trifluoromethyl)phenylc-KIT-9.5CYS673, VAL654, ASP810

Signaling Pathway Visualization

Protein kinases are key components of signaling pathways that regulate cellular processes. The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Oxazolo This compound Oxazolo->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Conclusion

This document provides a framework for conducting and interpreting molecular docking studies of this compound with protein kinases. By following these protocols, researchers can effectively screen for potential kinase inhibitors, understand their binding mechanisms, and guide further experimental validation and lead optimization efforts in the drug discovery pipeline. The integration of computational and experimental strategies is crucial for the rational design of novel and effective kinase inhibitors.[3]

References

Troubleshooting & Optimization

"improving the reaction yield of Oxazolo[5,4-b]pyridin-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of Oxazolo[5,4-b]pyridin-2-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route from 2-amino-3-hydroxypyridine and cyanogen bromide.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Poor quality of starting materials Ensure 2-amino-3-hydroxypyridine is pure and dry. Impurities can interfere with the cyclization reaction. Recrystallize or purify the starting material if necessary. Verify the purity and reactivity of the cyanogen bromide solution.
Incorrect reaction temperature The reaction of 2-amino-3-hydroxypyridine with cyanogen bromide is typically performed under reflux conditions. Ensure the reaction mixture reaches and maintains the appropriate temperature for the solvent used (e.g., water).
Suboptimal pH The reaction is sensitive to pH. After the initial reaction, neutralization is crucial for product precipitation. Carefully adjust the pH with a suitable base like sodium bicarbonate (NaHCO₃).
Inadequate reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature work-up can lead to low yields.
Moisture contamination While the reaction can be run in water, excessive moisture in organic solvents (if used) can hydrolyze cyanogen bromide, reducing its effectiveness. Use anhydrous solvents if the protocol specifies.

Problem 2: Presence of Significant Impurities or Side Products

Possible Causes & Solutions

CauseRecommended Action
Formation of symmetrical urea derivatives This can occur if the amino groups of two 2-amino-3-hydroxypyridine molecules react with a carbonyl source. Ensure the purity of reagents and solvents to avoid contaminants that could lead to urea formation.
Polymerization of starting material or product Overheating or prolonged reaction times can sometimes lead to polymerization. Adhere to the recommended reaction temperature and monitor the reaction to avoid extended heating.
Incomplete cyclization The intermediate cyanamide may not fully cyclize to the desired oxazole ring. Ensure adequate heating and reaction time. The choice of solvent can also influence the cyclization efficiency.
Hydrolysis of the product The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture carefully and avoid harsh pH conditions during work-up and purification.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

CauseRecommended Action
Product is soluble in the reaction solvent If the product does not precipitate upon neutralization, it may be soluble in the solvent. In such cases, extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate) is necessary.[1]
Co-precipitation of impurities If the precipitated product is impure, recrystallization from a suitable solvent system is recommended. Common solvents for purification of related heterocyclic compounds include ethanol, chloroform-petroleum ether, or isopropanol-dichloromethane mixtures.[2][3]
Product adheres to glassware The product may sometimes precipitate as a sticky solid. Scraping and washing the flask with the purification solvent can help in recovering the product.
Emulsion formation during extraction If an emulsion forms during the work-up, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and commonly cited method for the synthesis of this compound and its derivatives is the cyclization of a 2-amino-3-hydroxypyridine derivative. A key reagent for this transformation is cyanogen bromide (CNBr). The reaction involves the nucleophilic attack of the amino group on cyanogen bromide, followed by an intramolecular cyclization of the hydroxyl group to form the oxazole ring.

Q2: How can I optimize the reaction yield?

Several factors can be optimized to improve the yield:

  • Reagent Purity: Start with high-purity 2-amino-3-hydroxypyridine and cyanogen bromide.

  • Solvent: While water is a viable solvent, exploring other polar aprotic solvents might be beneficial. For analogous syntheses of related thiazolo[5,4-b]pyridines, solvents like sabinene with a co-solvent such as acetonitrile have been shown to improve yields under microwave irradiation.[4]

  • Temperature and Reaction Time: Carefully control the reflux temperature and monitor the reaction by TLC to determine the point of maximum product formation before the onset of significant decomposition.

  • pH Control: Precise neutralization after the reaction is critical for maximizing the precipitation of the product.

  • Microwave Irradiation: For similar heterocyclic syntheses, microwave-assisted protocols have been shown to reduce reaction times and, in some cases, improve yields.[4]

Q3: What are the expected side products in this synthesis?

Potential side products can include unreacted starting material, the intermediate cyanamide if cyclization is incomplete, and potentially small amounts of urea-type byproducts if any phosgene-like impurities are present or formed.

Q4: What is the best method for purifying the final product?

The crude product, typically a solid, can be purified by recrystallization. Based on procedures for similar compounds, a mixture of chloroform and petroleum ether or ethanol can be effective.[2] Column chromatography using silica gel with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can also be employed for purification of soluble products or for separating closely related impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Heterocycle Syntheses

HeterocycleStarting MaterialsReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
6-(Benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine3-Amino-4-(benzyloxy)-5,7-dimethylpyridin-2-olCyanogen BromideWaterReflux15 min99[1]
N-phenylthiazolo[5,4-b]pyridin-2-amine3-amino-2-chloropyridine, phenyl isothiocyanateNoneSabinene160 (Microwave)1 h67[4]
N-phenylthiazolo[5,4-b]pyridin-2-amine3-amino-2-chloropyridine, phenyl isothiocyanateNone75:25 Sabinene/Acetonitrile130 (Microwave)2 h64[4]
bis-derivatives of oxazolo[5,4-b]pyridine3-aminopyridin-2-(1H)-ones, diethyl oxalatePhosphorus oxychlorideNone150--[5]

Experimental Protocols

Detailed Methodology for the Synthesis of a Substituted this compound

This protocol is adapted from the synthesis of 6-(Benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine and can be used as a starting point for the synthesis of the unsubstituted analog.[1]

Materials:

  • 3-Amino-4-(benzyloxy)-5,7-dimethylpyridin-2-ol (1 equivalent)

  • Cyanogen bromide (1.1 equivalents)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of cyanogen bromide (1.1 eq) in water, add the substituted 2-amino-3-hydroxypyridine derivative (1.0 eq).

  • Heat the resulting mixture to reflux for 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with sodium bicarbonate until the pH is approximately 7-8.

  • The product should precipitate as a solid. Filter the solid and wash it with water.

  • For further purification, the solid can be dissolved in chloroform.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Cyanogen Bromide in Water add_reactant Add 2-Amino-3-hydroxypyridine start->add_reactant reflux Reflux for 15 min add_reactant->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool neutralize Neutralize with NaHCO3 cool->neutralize precipitate Product Precipitation neutralize->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dissolve Dissolve in Chloroform wash->dissolve dry Dry over MgSO4 dissolve->dry concentrate Concentrate dry->concentrate final_product Pure Product concentrate->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield impure_reagents Impure Starting Materials low_yield->impure_reagents wrong_temp Incorrect Temperature low_yield->wrong_temp bad_ph Suboptimal pH low_yield->bad_ph short_time Inadequate Reaction Time low_yield->short_time purify Purify/Verify Reagents impure_reagents->purify optimize_temp Optimize Reflux Conditions wrong_temp->optimize_temp control_ph Careful Neutralization bad_ph->control_ph monitor_tlc Monitor with TLC short_time->monitor_tlc

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of Oxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oxazolo[5,4-b]pyridin-2-amine in biological buffers.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous biological buffer (e.g., PBS, Tris).

Possible Causes & Solutions:

  • Low Intrinsic Aqueous Solubility: this compound, a heterocyclic amine, may have inherently low solubility in neutral aqueous solutions.

    • Solution 1: pH Adjustment. The pyridine and amine groups in the molecule are basic and can be protonated at acidic pH, potentially increasing solubility. Conversely, deprotonation at basic pH might alter solubility. It is crucial to determine the pKa of the compound to inform a pH-adjustment strategy.[1] A systematic solubility assessment at different pH values is recommended.

    • Solution 2: Co-solvents. The use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds.[2][3][4]

    • Solution 3: Excipients. Formulating the compound with solubilizing agents like cyclodextrins can improve its apparent solubility.[5]

  • Precipitation upon Dilution from DMSO Stock: Compounds dissolved in 100% DMSO can precipitate when diluted into an aqueous buffer.[2][3]

    • Solution 1: Optimize Dilution Protocol. It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility, rather than creating an intermediate aqueous dilution.[2]

    • Solution 2: Reduce Final DMSO Concentration. While DMSO is a common solvent, high concentrations can be toxic to cells and interfere with assays. Aim for the lowest effective co-solvent concentration.[3]

Issue: I am observing inconsistent results in my cell-based or enzyme assays.

Possible Causes & Solutions:

  • Compound Precipitation: Inconsistent results are a common consequence of a compound precipitating out of solution during the experiment.[2][3] This leads to a lower effective concentration of the compound than intended.

    • Solution 1: Visual Inspection. Before and after the experiment, visually inspect your assay plates (or tubes) for any signs of precipitation.

    • Solution 2: Kinetic vs. Thermodynamic Solubility. Consider the difference between kinetic and thermodynamic solubility. Kinetic solubility is more relevant for initial screenings from DMSO stocks, while thermodynamic solubility is the true equilibrium solubility.[2] Your experimental conditions might be exceeding the kinetic solubility.

    • Solution 3: Re-evaluate Solubilization Strategy. If precipitation is suspected, a more robust solubilization method is needed. Refer to the solutions for initial dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing a stock solution of this compound?

A1: A common starting point for poorly soluble compounds is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[3] However, it's important to verify that your compound is fully dissolved at this concentration. Not all compounds are soluble in DMSO even at 10 mM.[3]

Q2: How can I determine the aqueous solubility of my compound?

A2: The "shake-flask" method is a classic technique to determine thermodynamic solubility.[1] In this method, an excess amount of the solid compound is added to the buffer of interest, and the mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV or a similar analytical technique.

Q3: What are some common co-solvents I can use, and at what concentrations?

A3: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, acetonitrile, and dimethylformamide (DMF) can be used.[2] The final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological assay. Typically, a final concentration of 1% (v/v) or less is desirable, although up to 10% is sometimes used if the system tolerates it.[3]

Q4: How does pH affect the solubility of a compound with a pyridine ring?

A4: Pyridine is a weak base.[6] In acidic conditions (pH < pKa), the nitrogen atom on the pyridine ring can become protonated, forming a pyridinium cation. This charged species generally has a higher aqueous solubility than the neutral form.[1][7] Therefore, adjusting the pH of your buffer to be slightly acidic might improve the solubility of this compound.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the lipophilic part of the drug and increasing its apparent water solubility.[5] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Quantitative Data Summary

Formulation StrategyBuffer SystemCo-solvent/ExcipientConcentrationApparent Solubility (µg/mL)Fold Increase (vs. Buffer Alone)
Control PBS (pH 7.4)None-51
pH Adjustment Citrate Buffer (pH 5.0)None-255
Co-solvency PBS (pH 7.4)DMSO1% (v/v)5010
Co-solvency PBS (pH 7.4)Ethanol5% (v/v)7515
Inclusion Complex PBS (pH 7.4)HP-β-CD2% (w/v)15030

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in the desired biological buffer (e.g., 5% w/v in PBS).

  • Add the required amount of this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Sterile-filter the final solution through a 0.22 µm filter before use in biological experiments.

Visualizations

experimental_workflow Workflow for Solubility Enhancement cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome A Low Solubility of This compound B pH Adjustment A->B C Co-solvent Addition A->C D Cyclodextrin Complexation A->D E Prepare Formulations B->E C->E D->E F Measure Solubility (e.g., Shake-Flask) E->F G Analyze Data F->G H Optimized Soluble Formulation G->H

Caption: A logical workflow for addressing and improving the solubility of a poorly soluble compound.

signaling_pathway_consideration Impact of Formulation on Biological Readout cluster_0 Formulation cluster_1 Biological System cluster_2 Potential Interference cluster_3 Observed Effect Compound This compound + Excipient (e.g., DMSO, CD) Cell Cell Membrane Compound->Cell Increased Bioavailability ExcipientEffect Excipient Artifact Compound->ExcipientEffect Target Intracellular Target Cell->Target Compound Uptake BioResponse Biological Response Target->BioResponse Desired Effect ExcipientEffect->BioResponse Unwanted Side-Effect

Caption: A diagram illustrating how formulation excipients can influence experimental outcomes.

References

Technical Support Center: Purification of Crude Oxazolo[5,4-b]pyridin-2-amine Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Oxazolo[5,4-b]pyridin-2-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound products?

A1: The two most prevalent and effective purification techniques for this compound derivatives are column chromatography and recrystallization. Column chromatography is used to separate the target compound from impurities with different polarities, while recrystallization is employed to obtain highly pure crystalline material from a saturated solution.

Q2: My this compound seems to be degrading on the silica gel column. What is happening and what can I do?

A2: Degradation on a silica gel column is a common issue for basic amines. The silica surface is acidic due to the presence of silanol groups (Si-OH), which can interact strongly with the basic nitrogen atoms of your compound. This acid-base interaction can lead to peak tailing, irreversible adsorption, and chemical degradation.[1] To mitigate this, you can either neutralize the silica surface by adding a basic modifier to your solvent system (e.g., 0.5-1% triethylamine or ammonia in methanol) or switch to a more inert stationary phase like neutral alumina, amine-functionalized silica, or use reversed-phase chromatography.[1][2]

Q3: What is a good starting solvent system for column chromatography of my polar amine product?

A3: For polar heterocyclic amines, a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes are common starting points for normal-phase chromatography.[3] A good initial system to try is 5% methanol in dichloromethane.[3] If peak tailing is observed, the addition of a small amount of triethylamine (e.g., 0.5%) is highly recommended.[2]

Q4: I am struggling to find a suitable single solvent for recrystallization. What should I try?

A4: Finding a single solvent where the compound is soluble when hot but insoluble when cold can be challenging. A two-solvent recrystallization is often more effective.[4] For this compound derivatives, which are typically polar, consider a polar solvent in which the compound is soluble (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like hexanes, heptane, or diethyl ether).[5][6] Dissolve your crude product in the minimum amount of the hot polar solvent, and then add the non-polar solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]

Q5: My purified amine product is an oil instead of a solid. How can I crystallize it?

A5: Amines are often difficult to crystallize.[5] If your purified product is an oil, it may be due to residual solvent or persistent impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, converting the amine to a salt (e.g., a hydrochloride salt) is a common and effective strategy to induce crystallization.[5] This can be achieved by dissolving the oily product in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound by column chromatography.

Problem: Severe Peak Tailing

  • Cause: Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.[1][7]

  • Solution 1 (Mobile Phase Modification): Add a competing base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is a standard choice. This will neutralize the active sites on the silica.[1][2]

  • Solution 2 (Stationary Phase Change): Switch to a different stationary phase. Options include basic alumina or an amine-functionalized silica column, which provide a more inert environment for basic compounds.[1]

  • Solution 3 (Alternative Technique): Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds and can offer better peak shapes.[2]

Problem: Low or No Recovery of the Product

  • Cause: Your compound may be irreversibly adsorbed onto the silica gel column due to strong acid-base interactions.[1]

  • Solution 1 (Eluent Modification): Increase the polarity of your eluent significantly. A common "flush" solvent is 10% methanol in DCM containing 1-2% ammonia or triethylamine.

  • Solution 2 (Stationary Phase Change): As with peak tailing, using a more inert stationary phase like neutral alumina can prevent irreversible binding.[8]

  • Solution 3 (2D-TLC Test): Before running a column, perform a 2D-TLC analysis to check for stability. Spot your compound, run the TLC, dry it, turn it 90 degrees, and run it again in the same solvent. If a new spot appears, your compound is likely degrading on the silica.[7]

Problem: Poor Separation Between Product and Impurities

  • Cause: The chosen solvent system does not provide adequate selectivity.

  • Solution 1 (Solvent System Optimization): Systematically vary the solvent ratio. If using ethyl acetate/hexanes, try switching to a more polar or less polar co-solvent, such as dichloromethane/methanol.[3]

  • Solution 2 (Change Chromatography Mode): If normal-phase chromatography fails to provide separation, reversed-phase chromatography may offer a different selectivity. Use a C18 column with a mobile phase like acetonitrile/water, potentially with a pH modifier if using a pH-stable column.[1][2]

Data Presentation: Chromatographic Systems

The table below summarizes starting conditions for various chromatographic techniques suitable for this compound purification.

Purification TechniqueStationary PhaseTypical Mobile Phase (Starting Conditions)Modifier/AdditiveKey Considerations
Normal-Phase Chromatography Silica Gel5-10% Methanol in Dichloromethane0.5-1% Triethylamine (TEA)Essential for preventing peak tailing and degradation of basic amines.[1][2][3]
Normal-Phase Chromatography Neutral Alumina2-5% Methanol in DichloromethaneNone typically neededGood alternative to silica for acid-sensitive amines.[1][8]
Reversed-Phase Chromatography C18 (pH-stable)10-20% Acetonitrile in Water0.1% Ammonium hydroxideHigh pH keeps the amine neutral, improving retention and peak shape.[1][2]
HILIC Silica or Amide Phase95% Acetonitrile / 5% Water10 mM Ammonium FormateExcellent for very polar compounds that have poor retention in reversed-phase.[2]
Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane containing 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% Methanol in DCM, with 0.5% TEA maintained throughout).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling solvent or further purification.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Identify a solvent pair. For example, isopropanol (solvent 1, in which the compound is soluble) and hexanes (solvent 2, in which the compound is insoluble).[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to completely dissolve the compound.

  • Induce Cloudiness: While the solution is still hot, add hexanes dropwise until a persistent cloudiness (precipitation) is observed.

  • Re-dissolution: Add a few drops of hot isopropanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Troubleshooting Workflow for Column Chromatography

G start Crude Product Purification via Silica Gel Column check_tailing Observe Peak Shape: Tailing or Symmetrical? start->check_tailing check_recovery Check Product Recovery: High or Low? check_tailing->check_recovery Symmetrical add_tea Action: Add 0.5-1% TEA to Mobile Phase check_tailing->add_tea Tailing change_adsorbent Action: Switch to Neutral Alumina or Amine-Functionalized Silica check_recovery->change_adsorbent Low success Successful Purification check_recovery->success High add_tea->check_tailing failure Persistent Issue: Re-evaluate Synthesis add_tea->failure Still Tailing change_adsorbent->start use_rp Alternative: Use High pH Reversed-Phase HPLC change_adsorbent->use_rp

Caption: A decision-making flowchart for troubleshooting common column chromatography issues.

Logical Flow for Recrystallization Solvent Selection

G start Start: Crude Solid Product single_solvent Attempt Single-Solvent Recrystallization start->single_solvent two_solvent Perform Two-Solvent Recrystallization single_solvent->two_solvent Unsuccessful success Pure Crystalline Product single_solvent->success Successful salt_formation Product is Oily or Won't Crystallize two_solvent->salt_formation Unsuccessful two_solvent->success Successful make_salt Action: Form a Salt (e.g., HCl salt) and Recrystallize salt_formation->make_salt make_salt->success

Caption: A logical progression for selecting an appropriate recrystallization strategy.

References

"stability analysis of Oxazolo[5,4-b]pyridin-2-amine derivatives under physiological conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability analysis of Oxazolo[5,4-b]pyridin-2-amine derivatives under physiological conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of the stability of this compound derivatives.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, LC-MS) Sample degradation during preparation or analysis.Review the pH of your sample preparation buffers, as pH can significantly impact the stability of the compound.[1] Consider conducting pH adjustment and analysis to identify the optimal pH range.[1] Also, protect samples from light and control the temperature.
Non-validated analytical method.Ensure your analytical method is properly validated according to ICH Q2(R2) guidelines to ensure it is stability-indicating.[1]
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct forced degradation studies under various stress conditions (heat, light, humidity, varying pH) to intentionally generate and identify potential degradation products.[1]
Interaction with excipients or container materials.Investigate potential interactions between the drug substance and excipients or the container-closure system.[2]
Difficulty in achieving mass balance Formation of non-chromophoric or volatile degradation products.Employ alternative analytical techniques such as mass spectrometry to detect non-UV active compounds. For volatile products, consider headspace GC-MS analysis.
Adsorption of the compound or degradants onto container surfaces.Use silanized glassware or alternative container materials to minimize adsorption.
Compound appears unstable on TLC plates The compound may be sensitive to the acidic nature of the silica gel.To confirm, run a 2D TLC.[3] If decomposition is observed, consider using alternative stationary phases like alumina or reverse-phase plates.[3]
Precipitation of the compound in physiological buffer Poor aqueous solubility of the derivative at physiological pH (7.4).Determine the pKa of the compound to understand its ionization state at different pH values.[1] Consider the use of co-solvents or solubility enhancers, ensuring they do not interfere with the stability study.

Frequently Asked Questions (FAQs)

Q1: What are the typical physiological conditions for stability testing?

A1: Physiological conditions are generally simulated using buffers at pH 7.4 and a temperature of 37°C to mimic the human body. For oral dosage forms, stability in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) should also be assessed.

Q2: How long should a stability study under physiological conditions be conducted?

A2: The duration of the study depends on the intended application. For initial screening, a 24- to 48-hour study may be sufficient. For more comprehensive analysis, the study can extend for several days or weeks. Long-term stability testing can last for months to establish a product's shelf life.[4][5]

Q3: What are the common degradation pathways for oxazolopyridine derivatives?

A3: While specific pathways for this compound derivatives are not extensively documented, similar heterocyclic structures can undergo hydrolysis of the oxazole ring, oxidation, or photolytic degradation. Forced degradation studies are crucial to elucidate the specific degradation pathways for your compound.[1]

Q4: What analytical techniques are most suitable for stability analysis of these derivatives?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradants.

Q5: Are there any specific handling precautions for this compound derivatives?

A5: Some oxazolopyridine derivatives are noted to be sensitive to light, air, and moisture.[6] It is prudent to handle these compounds under inert atmosphere and protect them from light, especially when preparing solutions and during storage.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Physiological Buffer
  • Preparation of Phosphate Buffered Saline (PBS): Prepare a 0.1 M PBS solution and adjust the pH to 7.4 using a calibrated pH meter.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO, Methanol).

  • Incubation: Dilute the stock solution with the PBS (pH 7.4) to a final concentration of 10 µg/mL. Incubate the solution in a temperature-controlled shaker at 37°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.[1]

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80°C for 48 hours.

    • Photolytic: Solution exposed to light (ICH Q1B guidelines) for a specified duration.

  • Sample Preparation: Prepare solutions of the derivative under each stress condition.

  • Analysis: Analyze the stressed samples using HPLC and LC-MS to separate and identify the degradation products.

  • Method Validation: The analytical method should be able to resolve the parent peak from all significant degradation peaks.

Quantitative Data Summary

The following tables present hypothetical stability data for a representative this compound derivative ("Compound X") under various conditions.

Table 1: Stability of Compound X in Physiological Buffer (pH 7.4, 37°C)

Time (hours)% Remaining Compound X
0100.0
298.5
496.2
892.1
1288.7
2480.3
4865.1

Table 2: Summary of Forced Degradation Studies for Compound X

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h25.42
0.1 N NaOH, 60°C, 24h45.83
3% H₂O₂, RT, 24h15.21
Heat (80°C), 48h8.91
Photolytic30.12

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare Stock Solution incubation Incubate at 37°C stock_solution->incubation buffer_prep Prepare Physiological Buffer (pH 7.4) buffer_prep->incubation sampling Collect Samples at Time Points incubation->sampling hplc_analysis HPLC/LC-MS Analysis sampling->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing under physiological conditions.

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound Derivative hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (N-oxide formation) parent->oxidation [O] photodegradation Photodegradation (Dimerization/Rearrangement) parent->photodegradation

Caption: Potential degradation pathways for this compound derivatives.

References

"side-product formation in the synthesis of substituted Oxazolo[5,4-b]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted Oxazolo[5,4-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted Oxazolo[5,4-b]pyridines, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Oxazolo[5,4-b]pyridine

Potential Cause 1: Incomplete Amide Formation

In syntheses starting from 2-amino-3-hydroxypyridine and a carboxylic acid (or its derivative), the initial formation of the N-(3-hydroxypyridin-2-yl)amide intermediate is crucial. Incomplete conversion at this stage will naturally lead to a low overall yield.

Suggested Solution:

  • Reaction Monitoring: Monitor the progress of the amidation reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting amine.

  • Activating Agents: If using a free carboxylic acid, employ standard peptide coupling agents (e.g., DCC, EDC, HATU) to enhance the reaction rate and yield.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated carboxylic acid derivatives.

Potential Cause 2: Incomplete Cyclization

The final step in the synthesis is the acid-catalyzed cyclization of the N-(3-hydroxypyridin-2-yl)amide intermediate. Incomplete cyclization is a common reason for low yields.

Suggested Solution:

  • Choice of Cyclizing Agent: Strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used. The choice of agent may need to be optimized for your specific substrate.

  • Temperature and Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS.

  • Intermediate Isolation: In some cases, isolating and purifying the amide intermediate before cyclization can improve the overall yield and purity of the final product.

Potential Cause 3: Impure Starting Materials

The purity of the starting materials, particularly 2-amino-3-hydroxypyridine, is critical. Impurities can interfere with the reaction and lead to the formation of side products.

Suggested Solution:

  • Purification of 2-amino-3-hydroxypyridine: If necessary, purify commercially available 2-amino-3-hydroxypyridine by recrystallization or column chromatography.

  • Characterization: Confirm the purity of all starting materials by NMR, melting point, or other appropriate analytical techniques before use.

Problem 2: Formation of an Unexpected Side-Product

Side-Product 1: Intermediate Monoamide (in bis-oxazole synthesis)

In the synthesis of bis(oxazolo[5,4-b]pyridines) from 3-aminopyridin-2(1H)-ones and diethyl oxalate, the formation of an intermediate oxalic acid monoamide can occur, indicating an incomplete initial reaction.[1][2]

Suggested Solution:

  • Reaction Conditions: Driving the initial aminolysis reaction to completion is key. This may involve adjusting the reaction temperature or time. The reaction of diethyl oxalate with 3-aminopyridin-2(1H)-ones is often carried out by boiling without a solvent at 150°C.[1][2]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants is used.

Side-Product 2: Products of Retro-Ritter Reaction

The cyclization step, especially when using strong acids like POCl₃, is analogous to the Bischler-Napieralski reaction. A known side reaction in this process is the retro-Ritter reaction, which can lead to the formation of a vinylpyridine derivative and a nitrile.[3] This is more likely to occur with substrates that can form a stable carbocation.

Suggested Solution:

  • Milder Cyclizing Agents: Consider using alternative, milder cyclizing agents such as triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.

  • Reaction Temperature: Avoid excessively high reaction temperatures, which can favor the retro-Ritter pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted Oxazolo[5,4-b]pyridines?

A1: The most common starting materials are 2-amino-3-hydroxypyridine or substituted 3-aminopyridin-2(1H)-ones. These are typically reacted with carboxylic acids, acid chlorides, or orthoesters to form an intermediate amide which is then cyclized.

Q2: Which cyclizing agents are most effective for the final ring closure?

A2: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are the most commonly reported and effective cyclizing agents for this transformation. The choice between them may depend on the specific substrate and the desired reaction conditions.

Q3: How can I monitor the progress of the cyclization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The product, being a more extended conjugated system, will likely have a different Rf value and may be more UV-active than the starting amide. LC-MS can also be used to monitor the disappearance of the starting material and the appearance of the product mass.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting amide, side products from the retro-Ritter reaction, and polymeric materials. Column chromatography on silica gel is the most common method for purification. Careful selection of the eluent system is crucial to separate the desired product from these impurities. Recrystallization can also be an effective purification technique for crystalline products.

Data Presentation

Table 1: Comparison of Cyclizing Agents and Potential Side-Products

Cyclizing AgentTypical ConditionsCommon Side-ProductsNotes
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃ or in a high-boiling solvent (e.g., toluene, xylene)Products of retro-Ritter reaction (vinylpyridines, nitriles)[3], charring with sensitive substrates.A very effective but harsh reagent. Overheating can lead to degradation.
Polyphosphoric Acid (PPA) Heating the amide in PPA at elevated temperatures (e.g., 150-200 °C)Dehydration products, potential for sulfonation at very high temperatures.Acts as both a catalyst and a solvent. The workup can be challenging due to its high viscosity.
Triflic Anhydride (Tf₂O) / Base Room temperature or mild heating in an inert solvent (e.g., DCM, MeCN)Fewer side products reported.A milder alternative to POCl₃ and PPA, which can be beneficial for sensitive substrates.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-Oxazolo[5,4-b]pyridines from 2-Amino-3-hydroxypyridine
  • Amide Formation: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., pyridine, DMF), add the desired carboxylic acid (1.1 eq) and a coupling agent (e.g., EDC, 1.2 eq). Alternatively, add the corresponding acid chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed (as monitored by TLC).

  • Work-up and Isolation of Amide (Optional but Recommended): Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

  • Cyclization: Add the purified N-(3-hydroxypyridin-2-yl)amide to an excess of phosphorus oxychloride. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-oxazolo[5,4-b]pyridine.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Desired Product cluster_side_product Side Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine N-(3-hydroxypyridin-2-yl)amide N-(3-hydroxypyridin-2-yl)amide 2-Amino-3-hydroxypyridine->N-(3-hydroxypyridin-2-yl)amide Amidation Carboxylic Acid / Derivative Carboxylic Acid / Derivative Carboxylic Acid / Derivative->N-(3-hydroxypyridin-2-yl)amide Substituted Oxazolo[5,4-b]pyridine Substituted Oxazolo[5,4-b]pyridine N-(3-hydroxypyridin-2-yl)amide->Substituted Oxazolo[5,4-b]pyridine Cyclization (e.g., POCl3) Retro-Ritter Products Retro-Ritter Products N-(3-hydroxypyridin-2-yl)amide->Retro-Ritter Products Side Reaction Troubleshooting_Workflow start Low Yield or Side-Product Formation check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_amidation Check Amidation Step check_purity->check_amidation Pure purify->check_amidation optimize_amidation Optimize Amidation Conditions (Coupling agent, Time, Temp.) check_amidation->optimize_amidation Incomplete check_cyclization Check Cyclization Step check_amidation->check_cyclization Complete optimize_amidation->check_cyclization optimize_cyclization Optimize Cyclization Conditions (Reagent, Time, Temp.) check_cyclization->optimize_cyclization Incomplete or Side-Products end Improved Yield and Purity check_cyclization->end Complete optimize_cyclization->end

References

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the microwave-assisted synthesis of Oxazolo[5,4-b]pyridines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and efficient synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of Oxazolo[5,4-b]pyridines, offering potential causes and solutions in a structured format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inefficient microwave absorption by the solvent or reactants.- Reaction temperature is too low or reaction time is too short.- Decomposition of starting materials or intermediates at high temperatures.- Incorrect stoichiometry of reactants.- Presence of moisture or other impurities.- Choose a solvent with a high dielectric constant (e.g., DMF, DMSO, ethanol). If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid.- Systematically increase the reaction temperature in increments of 10-20°C and/or the reaction time. Monitor the reaction progress by TLC.- If decomposition is suspected, lower the reaction temperature and incrementally increase the reaction time.- Carefully check the molar ratios of your reactants and ensure accurate measurements.- Use anhydrous solvents and dry glassware. Ensure starting materials are pure.
Formation of Byproducts/Poor Selectivity - Reaction temperature is too high, leading to side reactions.- Non-regioselective cyclization.- Competing reaction pathways being favored under microwave irradiation.- Lower the reaction temperature to favor the desired kinetic product.- If applicable, explore the use of catalysts that can direct the regioselectivity of the cyclization.- Modify the starting materials to block potential side reaction pathways. For instance, using protecting groups that can be removed in a subsequent step.
Reaction Mixture Charring or Turning Dark - Localized overheating or "hot spots" within the reaction vessel.- Decomposition of temperature-sensitive functional groups.- High microwave power settings.- Ensure efficient stirring of the reaction mixture to promote even heat distribution.- Reduce the microwave power and increase the reaction time to achieve the desired temperature more gradually.- If possible, choose starting materials with more thermally stable functional groups.
Difficulty in Product Purification - Formation of closely related byproducts with similar polarities to the desired product.- Presence of unreacted starting materials.- The product is highly soluble in the work-up solvents.- Optimize the reaction conditions (temperature, time, solvent) to minimize byproduct formation.- Try different chromatographic techniques (e.g., flash chromatography with a different solvent system, preparative HPLC).- Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.- Adjust the pH of the aqueous phase during work-up to precipitate the product.
Inconsistent Results/Poor Reproducibility - Variations in microwave reactor performance.- Inconsistent positioning of the reaction vessel within the microwave cavity.- Small variations in reagent quality or solvent purity.- Calibrate your microwave reactor regularly. Use a consistent power, temperature, and time profile for each experiment.- Always place the reaction vessel in the same position within the microwave cavity.- Use reagents and solvents from the same batch for a series of experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for the synthesis of Oxazolo[5,4-b]pyridines compared to conventional heating?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), improved reaction yields, and enhanced product purity. The rapid and uniform heating provided by microwaves can also lead to milder reaction conditions and is often considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.

Q2: How do I select an appropriate solvent for the microwave-assisted synthesis of Oxazolo[5,4-b]pyridines?

A2: The choice of solvent is critical for efficient microwave heating. Polar solvents with high dielectric constants, such as DMF, DMSO, ethanol, and water, are generally excellent choices as they absorb microwave energy effectively. For multi-component reactions, water has been successfully used as a green solvent. If a non-polar solvent is required for solubility reasons, a small amount of a polar co-solvent or an ionic liquid can be added to improve microwave absorption.

Q3: My reaction is not going to completion. What parameters should I adjust?

A3: If your reaction is not reaching completion, you can systematically adjust the following parameters:

  • Temperature: Increase the reaction temperature in 10-20°C increments.

  • Time: Extend the reaction time. Monitor the reaction by TLC to determine the optimal duration.

"troubleshooting facile decomposition of intermediates in Oxazolo[5,4-b]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the facile decomposition of intermediates during the synthesis of Oxazolo[5,4-b]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the synthesis, focusing on intermediate instability and side reactions.

Q1: My reaction to form the Oxazolo[5,4-b]pyrimidine ring from an amino-oxazole precursor is giving very low yields. Analysis of the crude product shows a significant amount of my starting amino-oxazole. What is happening?

A1: This is a common issue related to the instability of the intermediate formed during the cyclization step, typically an imidoester or a related species. This intermediate can readily decompose back to the starting 5-amino-oxazole derivative, particularly under certain reaction conditions.[1]

Troubleshooting Steps:

  • Choice of Amine: The stability of the intermediate and the overall yield can be highly dependent on the nucleophilicity of the amine used for the final cyclization. Less nucleophilic amines (e.g., aromatic amines) are more likely to lead to the decomposition of the intermediate.[2] Consider using more nucleophilic aliphatic amines if your synthetic route allows.

  • Reaction Solvent: The choice of solvent can influence the stability of intermediates. While ethanol is commonly used, it has been observed that the imidoester intermediate can be unstable and slowly decompose in this solvent.[2] Although less polar, aprotic solvents like carbon tetrachloride have been explored, they may result in even lower yields.[2] Experimenting with other aprotic solvents like dioxane or THF might be beneficial.

  • Temperature and Reaction Time: Prolonged reaction times or high temperatures can promote the decomposition of unstable intermediates. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and aim for the shortest reaction time necessary for the formation of the desired product.

Q2: I've isolated my product, but spectroscopic analysis (NMR, MS) suggests the presence of an isomer. What could be the cause?

A2: The presence of an isomer is often due to a Dimroth rearrangement , a common phenomenon in the chemistry of pyrimidines and related fused heterocyclic systems.[3][4][5] This rearrangement involves the opening of the pyrimidine ring and its subsequent re-closure, leading to an exchange of endocyclic and exocyclic atoms. The rearrangement is often driven by the formation of a thermodynamically more stable isomer.

Troubleshooting Steps:

  • Control of pH: The Dimroth rearrangement can be catalyzed by both acidic and basic conditions.[3][4][5] Careful control of the reaction pH is crucial. If the reaction is run under basic conditions, consider using a non-nucleophilic base or minimizing the excess of the basic reagent. If acidic conditions are employed, a milder acid or a buffered system might prevent the rearrangement.

  • Solvent Polarity: The solvent can influence the rate of the Dimroth rearrangement. Nonpolar solvents may promote the formation of ion pairs that can facilitate the rearrangement pathway.[3]

  • Reaction Temperature: The rearrangement can be accelerated by heat.[3] Running the reaction at a lower temperature, even if it requires a longer reaction time, may suppress the formation of the rearranged isomer.

Q3: My starting ethyl 5-aminooxazole-4-carboxylate appears to be degrading during storage or under reaction conditions. How can I handle this intermediate?

A3: While ethyl 5-aminooxazole-4-carboxylate is a key building block, related structures like 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable towards hydrolytic ring-opening and decarboxylation.[6] The stability of your specific amino-oxazole ester can be influenced by moisture and pH.

Troubleshooting Steps:

  • Storage: Store the ethyl 5-aminooxazole-4-carboxylate in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

  • Handling: When using this intermediate in a reaction, ensure all solvents and reagents are anhydrous.

  • pH Considerations: Avoid strongly acidic or basic conditions during workup and purification if possible, as these can promote hydrolysis of the ester or the oxazole ring itself.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported impact of different amines on the yield of 7-amino-oxazolo[5,4-d]pyrimidines, highlighting the issue of intermediate decomposition.

Amine Used for CyclizationYield of 7-amino-oxazolo[5,4-d]pyrimidineObservationsReference
3-(N,N-dimethylamino)propylamine~66%Good yield, indicating the intermediate is relatively stable in the presence of this nucleophilic amine.[2]
Isopropylamine~9%Low yield, suggesting significant decomposition of the intermediate.[2]
Aromatic amines (e.g., aniline)0%No desired product formed; only decomposition of the intermediate was observed. This is likely due to the lower nucleophilicity of aromatic amines.[2]

Experimental Protocols

Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

This protocol is adapted from a known procedure for a structurally similar compound.[7][8]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction with Hydroxylamine Hydrochloride: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride and stir the mixture at room temperature.

  • Addition of Cyanoacetate Derivative: To the above mixture, add a solution of the appropriate ethyl 2-cyano-3-alkoxyalkenoate (e.g., ethyl 2-cyano-3-ethoxybut-2-enoate) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Evaporate the excess ethanol under reduced pressure. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

General Procedure for the Synthesis of 7-substituted-oxazolo[5,4-d]pyrimidines

This protocol is based on a common synthetic route involving the cyclization of a 5-amino-oxazole derivative.[1][2]

  • Formation of the Imidoester Intermediate: In a round-bottom flask, suspend the 5-amino-oxazole-4-carbonitrile derivative in triethyl orthoformate. Reflux the mixture. The reaction progress can be monitored by TLC. This step forms the unstable imidoester intermediate.

  • Cyclization with Amine: After the formation of the intermediate, cool the reaction mixture and add an ethanol solution of the desired primary amine.

  • Reaction: The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the ring closure.

  • Purification: The crude product is purified by standard methods such as recrystallization or column chromatography to obtain the desired 7-substituted-oxazolo[5,4-d]pyrimidine.

Visualized Workflows and Pathways

DOT Script for Synthesis and Decomposition Pathway:

cluster_synthesis Synthesis Pathway cluster_decomposition Decomposition Pathway A 5-Amino-oxazole-4-carbonitrile B Imidoester Intermediate (Unstable) A->B + Triethyl orthoformate (Reflux) C Desired Oxazolo[5,4-b]pyrimidine B->C + Primary Amine (Cyclization) C_ref Desired Product D Imidoester Intermediate (Unstable) E Starting 5-Amino-oxazole-4-carbonitrile D->E Decomposition (e.g., with less nucleophilic amines) E_ref Decomposition Product cluster_dimroth Dimroth Rearrangement cluster_conditions Influencing Factors Start Kinetically Favored Oxazolo[5,4-b]pyrimidine Isomer Intermediate Open-chain Intermediate Start->Intermediate Ring Opening (Acid or Base Catalyzed) End Thermodynamically Stable Rearranged Isomer Intermediate->End Ring Closure pH pH (Acid/Base) pH->Intermediate Temp Temperature Temp->Intermediate Solvent Solvent Solvent->Intermediate

References

"refining experimental protocols for consistent results with Oxazolo[5,4-b]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxazolo[5,4-b]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at 4°C and protected from light. For stock solutions, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Some heterocyclic compounds, like 2-aminothiazoles, have shown instability in DMSO stock solutions over time, which can lead to the formation of artifacts.[1] While the stability of this compound in DMSO has not been explicitly reported, it is a crucial factor to consider for the reproducibility of biological data.

Q2: What is the solubility of this compound?

A closely related compound, 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline, is reported to be soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] It is anticipated that this compound shares similar solubility characteristics. For biological assays, it is common to prepare a high-concentration stock solution in 100% DMSO.

Q3: What are the known biological activities of Oxazolo[5,4-b]pyridine derivatives?

Derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have been investigated for a range of biological activities, including as anticancer agents and inhibitors of various kinases such as VEGFR-2.[3][4][5][6][7][8][9] The biological activities of this compound itself are less well-documented in the public domain, making it a compound of interest for further investigation.

Troubleshooting Guide: Synthesis and Purification

The synthesis of the Oxazolo[5,4-b]pyridine core can be challenging. Below are common issues and potential solutions.

Problem 1: Low yield during the cyclization step to form the oxazolo ring.

  • Possible Cause: Incomplete reaction or side reactions. The intramolecular cyclization of 2-aminopyridine derivatives can be hampered by the nucleophilicity of the pyridine nitrogen, which can lead to undesired intermolecular reactions or alternative cyclization pathways.[2]

  • Suggested Solution:

    • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the cyclization reagents. Optimize the reaction temperature and time. Some cyclizations may require elevated temperatures, while others proceed more cleanly at lower temperatures over a longer period.

    • Protecting Groups: Consider protecting the 2-amino group with a second protecting group to block the reactivity of the pyridine nitrogen.[2]

    • Reagent Choice: The choice of cyclizing agent is critical. Reagents like phosphorus oxychloride are commonly used.[10] The use of milder reagents or different catalytic systems might be necessary depending on the specific substrate.

Problem 2: Formation of multiple products and difficulty in purification.

  • Possible Cause: Formation of isomeric products or byproducts from side reactions. For instance, in the synthesis of related oxazolopyrimidines, the decomposition of a key intermediate has been reported, leading to a mixture of products and low yields of the desired compound.[11]

  • Suggested Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and minimize byproduct formation.

    • Purification Strategy:

      • Column Chromatography: Silica gel column chromatography is a standard method for purifying heterocyclic compounds. A gradient elution system with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or methanol) solvents is often effective.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

Problem 3: Challenges with Suzuki-Miyaura coupling for derivatization.

  • Possible Cause: The nitrogen atoms in the pyridine and amino groups can coordinate to the palladium catalyst, leading to catalyst inhibition and low yields.[12] Additionally, side reactions such as protodeboronation, dehalogenation, and homocoupling of the boronic acid can occur.[12]

  • Suggested Solution:

    • Catalyst and Ligand Selection: Use a more active catalyst system, such as those employing electron-rich and sterically hindered phosphine ligands (e.g., SPhos).[12]

    • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing homocoupling and catalyst degradation.[12]

    • Base and Solvent: The choice of base and solvent is crucial. Potassium phosphate (K₃PO₄) is often an effective base. Anhydrous solvents like 1,4-dioxane are commonly used.[12]

Summary of Reaction Conditions for a Generic Suzuki-Miyaura Coupling
ParameterRecommended Condition
Catalyst Pd₂(dba)₃
Ligand SPhos
Base K₃PO₄
Solvent Anhydrous 1,4-dioxane
Atmosphere Inert (Argon or Nitrogen)
Temperature 80-100 °C

Troubleshooting Guide: Biological Assays

Ensuring consistent and reliable data from biological assays requires careful attention to compound handling and experimental design.

Problem 1: Poor reproducibility of results in cell-based assays.

  • Possible Cause:

    • Compound Instability: As mentioned, some heterocyclic compounds can be unstable in DMSO stock solutions, leading to degradation products that may have different activities.[1]

    • Solubility Issues: The compound may precipitate out of the cell culture medium, especially at higher concentrations, leading to inconsistent effective concentrations.

  • Suggested Solution:

    • Stock Solution Management: Prepare fresh stock solutions of this compound in DMSO for each experiment. If storing, use small aliquots to avoid multiple freeze-thaw cycles.

    • Solubility Check: Before conducting an assay, visually inspect the highest concentration of the compound in the final assay medium for any signs of precipitation. A simple light scattering measurement can also be used to detect insoluble particles.

    • Final DMSO Concentration: Keep the final concentration of DMSO in the assay medium low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Problem 2: Suspected off-target effects or assay interference.

  • Possible Cause: The compound may interfere with the assay technology itself (e.g., fluorescence-based readouts) or have non-specific effects on cells at high concentrations.

  • Suggested Solution:

    • Control Experiments: Run control experiments with the compound in the absence of the biological target to check for any direct effect on the assay signal.

    • Counter-screens: If a specific activity is observed, perform counter-screens with related but distinct targets to assess the selectivity of the compound.

    • Dose-Response Curve: A well-defined sigmoidal dose-response curve is a good indicator of a specific biological effect. A steep or incomplete curve may suggest non-specific activity or compound precipitation.

Experimental Protocols & Visualizations

Synthesis Workflow

A common synthetic route to the Oxazolo[5,4-b]pyridine core involves the cyclization of a 2-amino-3-hydroxypyridine derivative. The following diagram illustrates a generalized workflow.

Synthesis_Workflow General Synthesis Workflow for Oxazolo[5,4-b]pyridine Core Start Start with 2-amino-3-hydroxypyridine Step1 Acylation with a carboxylic acid derivative Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., using POCl3) Intermediate->Step2 Product Oxazolo[5,4-b]pyridine Core Step2->Product Purification Purification (Chromatography/Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of the Oxazolo[5,4-b]pyridine core.

Troubleshooting Decision Tree for Synthesis

This decision tree can guide researchers in troubleshooting common synthesis problems.

Troubleshooting_Synthesis Troubleshooting Synthesis of this compound Start Low or No Product Yield Check_Starting_Materials Purity of Starting Materials? Start->Check_Starting_Materials Check_Reaction_Conditions Reaction Conditions Optimized? Check_Starting_Materials->Check_Reaction_Conditions Yes Impure_SM Purify Starting Materials Check_Starting_Materials->Impure_SM No Optimize_Conditions Optimize Temperature, Time, and Reagents Check_Reaction_Conditions->Optimize_Conditions No Side_Reactions Evidence of Side Reactions? Check_Reaction_Conditions->Side_Reactions Yes Analyze_Byproducts Characterize Byproducts (LC-MS, NMR) Side_Reactions->Analyze_Byproducts Yes Purification_Issue Difficulty in Purification? Side_Reactions->Purification_Issue No Modify_Strategy Modify Synthetic Strategy (e.g., use protecting groups) Analyze_Byproducts->Modify_Strategy Optimize_Purification Optimize Chromatography or Crystallization Conditions Purification_Issue->Optimize_Purification Yes

Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.

Hypothetical Signaling Pathway

Oxazolo[5,4-b]pyridine derivatives have been investigated as kinase inhibitors. This diagram illustrates a hypothetical signaling pathway where such a compound might act.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an Oxazolo[5,4-b]pyridine derivative as a kinase inhibitor.

References

"addressing low yields in the multi-step synthesis of Oxazolo[5,4-b]pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of Oxazolo[5,4-b]pyrimidine derivatives, with a focus on improving reaction yields.

Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step to Form the Oxazolo[5,4-b]pyrimidine Core

Question: My final cyclization step to form the oxazolo[5,4-b]pyrimidine ring is resulting in very low yields. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the cyclization step are a common issue and can be attributed to several factors, including the stability of intermediates, reaction conditions, and the nature of the substituents.

  • Intermediate Stability: One of the key challenges is the stability of the precursor, often an imidoester derivative. These intermediates can be prone to decomposition back to the starting material, especially in solution.[1] For instance, the decomposition of an imidoester intermediate to its substrate has been cited as a reason for low to moderate yields.[1]

    • Troubleshooting Steps:

      • Minimize reaction time: Prolonged reaction times can lead to increased decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

      • Control temperature: While heating is often required for cyclization, excessive heat can accelerate the decomposition of sensitive intermediates. Experiment with a lower reaction temperature or use microwave-assisted synthesis to shorten reaction times.

      • Use freshly prepared intermediates: If possible, use the intermediate immediately after its preparation without prolonged storage.

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction yield.

    • Troubleshooting Steps:

      • Solvent Selection: The polarity of the solvent can influence the reaction. While aprotic solvents like carbon tetrachloride have been used, they may result in lower yields compared to protic solvents like ethanol.[2] However, the stability of the starting materials in the chosen solvent must be considered, as some precursors may slowly decompose in ethanol.[2]

      • Catalyst: In some synthetic routes, the cyclization is facilitated by a catalyst. Ensure the catalyst is fresh and used in the correct stoichiometric amount.

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials can affect the nucleophilicity of the reacting groups and the overall rate of cyclization. For example, less nucleophilic aromatic amines may not react under conditions where aliphatic amines are successful.[3]

Issue 2: Formation of Multiple By-products During the Reaction

Question: I am observing the formation of several by-products alongside my desired oxazolo[5,4-b]pyrimidine derivative, which complicates purification and reduces the overall yield. How can I minimize the formation of these impurities?

Answer: The formation of by-products is a frequent challenge in multi-step heterocyclic synthesis. These can arise from side reactions of starting materials, intermediates, or the final product.

  • Common By-products: In the synthesis of related 7-aminooxazolo[5,4-d]pyrimidines, the formation of N′-cyanooxazolylacetamidine by-products has been reported.[2]

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of side products.

      • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rates of side reactions more than the desired reaction, leading to a cleaner reaction profile.

      • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.

  • Purification Challenges: The presence of structurally similar by-products can make purification by column chromatography difficult.

    • Troubleshooting Steps:

      • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

      • Alternative Chromatographic Techniques: Consider using alternative purification methods such as preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for constructing the Oxazolo[5,4-b]pyrimidine scaffold?

A1: There are two primary methods for the synthesis of oxazolopyrimidines. The first involves the cyclization of the pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative. The second, and historically first-used method, involves the cyclization of the oxazole ring onto a pyrimidine derivative.[2]

Q2: How does the choice of amine affect the yield in the synthesis of 7-amino-oxazolo[5,4-b]pyrimidine derivatives?

A2: The nature of the amine used is critical and can significantly impact the reaction yield. Generally, primary aliphatic amines react to form the desired 7-aminooxazolo[5,4-d]pyrimidines with yields ranging from low to moderate.[1][2] For example, yields have been reported to range from approximately 9% for isopropyl derivatives to 66% for 3-(N,N-dimethylamino)propyl derivatives.[2] In contrast, less nucleophilic aromatic amines may fail to produce the desired product under similar conditions.[3]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses, such as phosphoryl trichloride (POCl3), are highly corrosive and reactive with water, and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Effect of Amine Substituent on the Yield of 7-Aminooxazolo[5,4-d]pyrimidine Derivatives

Amine UsedSubstituent (R)Yield (%)Reference
Isopropylamineisopropyl~9[2]
Cyclohexylaminecyclohexyl~22[3]
Propylaminepropyl13 (in CCl4), higher in EtOH[2]
3-(N,N-dimethylamino)propylamine3-(N,N-dimethylamino)propyl31 (in CCl4), 66 (in EtOH)[2]

Note: The yields are for the related oxazolo[5,4-d]pyrimidine system, but provide a useful indication of the expected trends for the oxazolo[5,4-b]pyrimidine scaffold.

Experimental Protocols

General Procedure for the Synthesis of 7-Aminooxazolo[5,4-d]pyrimidines from an Imidate Precursor:

This protocol is adapted from a reported synthesis of 7-aminooxazolo[5,4-d]pyrimidine derivatives and may require optimization for specific oxazolo[5,4-b]pyrimidine targets.[2]

  • Reactant Preparation: Dissolve the imidate precursor (1 equivalent) in ethanol.

  • Amine Addition: To the solution from step 1, add a 30% ethanolic solution of the appropriate primary aliphatic amine (excess).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Substituted Oxazole Derivative C Open-chain or Cyclization Precursor A->C Step 1: Reaction B Reagent for Pyrimidine Ring Formation B->C D Oxazolo[5,4-b]pyrimidine Derivative C->D Step 2: Cyclization Troubleshooting_Workflow start Low Yield Observed check_intermediate Check Intermediate Stability start->check_intermediate check_conditions Review Reaction Conditions start->check_conditions check_substituents Evaluate Substituent Effects start->check_substituents sol_intermediate Use Freshly Prepared Minimize Reaction Time Control Temperature check_intermediate->sol_intermediate sol_conditions Optimize Solvent Screen Catalysts Adjust Temperature check_conditions->sol_conditions sol_substituents Consider Alternative Starting Materials Modify Substituents check_substituents->sol_substituents

References

"selection of green solvents for the synthesis of thiazolo[5,4-b]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the green synthesis of thiazolo[5,4-b]pyridines. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the selection and use of eco-friendly solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary green solvent alternatives to conventional solvents like DMF for the synthesis of thiazolo[5,4-b]pyridines?

A1: Recent research has identified several promising green solvents for the synthesis of thiazolo[5,4-b]pyridines. These include biomass-derived solvents such as Sabinene and eucalyptol, as well as other eco-friendly options like cyclopentyl methyl ether (CPME), limonene, and citral.[1][2][3][4][5] Ionic liquids (ILs) and deep eutectic solvents (DESs) are also emerging as sustainable reaction media for the synthesis of related thiazole heterocycles.[6][7][8][9][10]

Q2: What are the advantages of using microwave irradiation in conjunction with green solvents for this synthesis?

A2: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times and often improved yields compared to conventional thermal heating.[1][2][3] When combined with green solvents, it represents a more sustainable and efficient approach to the synthesis of thiazolo[5,4-b]pyridines.[2][4][5] For instance, reactions in Sabinene under microwave irradiation can be completed in a few hours, compared to much longer periods required for thermal methods.[1][3]

Q3: Can water be used as a solvent for the synthesis of thiazolo[5,4-b]pyridines?

A3: While the direct use of water as a solvent for the synthesis of thiazolo[5,4-b]pyridines is not extensively detailed in the provided search results, aqueous media are being investigated for the green synthesis of related heterocyclic compounds like pyrazolo[3,4-b]pyridines, often in combination with microwave irradiation.[11] The feasibility would depend on the solubility of the specific reactants.

Q4: Are there any known toxicity concerns with emerging green solvents like Sabinene?

A4: Sabinene, a monoterpene hydrocarbon derived from biomass, is reported to have no known toxicity and is classified as a food additive and flavoring agent.[1][3] It is also recyclable by distillation, further enhancing its green credentials.[1][2]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Suboptimal Solvent Choice The choice of solvent significantly impacts yield. Compare the performance of different green solvents. For the coupling of 3-amino-2-chloropyridine with phenyl isothiocyanate, Sabinene and eucalyptol have been shown to give good yields.[1] Consider solvent properties such as polarity and boiling point in relation to your specific substrates.
Incorrect Reaction Time or Temperature Optimize reaction time and temperature for the chosen solvent and activation method (thermal or microwave). For thermal synthesis in Sabinene, heating at 160°C for 16 hours may be necessary for certain substrates.[1] Under microwave irradiation, optimal conditions might be 130°C for 2 hours.[2][3]
Base-Related Issues In some cases, the formation of the product as a salt can limit the yield. The reaction can be performed without a base, followed by a neutralization step to isolate the final product.[1]
Reagent Stoichiometry Ensure the optimal ratio of reactants. For microwave-assisted synthesis in Sabinene, using a slight excess (1.1 equivalents) of the 3-amino-2-chloropyridine derivative relative to the isothiocyanate has been found to be effective.[2][3]
Issue 2: Slow Reaction Rate
Potential Cause Troubleshooting Step
Insufficient Activation Energy (Thermal Synthesis) If reaction times are excessively long under thermal conditions, consider switching to microwave irradiation. This can dramatically reduce reaction times from many hours to just a couple of hours.[1][2][3]
Low Reaction Temperature Increasing the temperature can enhance the reaction rate. However, this must be balanced with potential solvent boiling points and substrate stability. For solvents like Sabinene, temperatures up to 160°C have been used for thermal synthesis.[1]
Issue 3: Product Precipitation and Isolation
Potential Cause Troubleshooting Step
Product Insolubility in the Reaction Solvent The precipitation of the product from the reaction medium can be advantageous for purification. In the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine in Sabinene, the product precipitates, allowing for easy isolation by filtration.[3]
Purification Challenges If the product precipitates, it can often be purified by simple filtration and rinsing with a suitable solvent like ethyl acetate.[2][3]

Data Presentation

Table 1: Comparison of Green Solvents for the Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine (Thermal Activation)

SolventTemperature (°C)Time (h)Yield (%)
Sabinene1601675
Eucalyptol1601671
CPME1601658
Limonene1601665
Citral1601621

Data extracted from studies on the coupling of 3-amino-2-chloropyridine and phenyl isothiocyanate.[1]

Table 2: Optimization of Microwave-Assisted Synthesis of 2-amino-6-methyl-N-phenylthiazolo[5,4-b]pyridine in Sabinene

Equivalents of AmineTemperature (°C)Time (h)Yield (%)
1.1130264

Data based on the reaction of 3-amino-2-chloro-5-methylpyridine and phenyl isothiocyanate.[2][3]

Experimental Protocols

General Procedure for Thermal Synthesis of Thiazolo[5,4-b]pyridines in Sabinene:

  • In a sealed tube, combine the 3-amino-2-chloropyridine derivative (1 equivalent) and the corresponding isothiocyanate (1 equivalent).

  • Add 1 mL of Sabinene as the solvent.

  • Heat the mixture at the specified temperature (e.g., 160°C) for the required duration (e.g., 16 hours).

  • After cooling, the precipitated product is collected by filtration.

  • The solid is rinsed with a suitable solvent, such as ethyl acetate, to afford the purified product.

General Procedure for Microwave-Assisted Synthesis of Thiazolo[5,4-b]pyridines in Sabinene:

  • In a sealed microwave vial, combine the 3-amino-2-chloropyridine derivative (1.1 equivalents) and the isothiocyanate (1 equivalent).

  • Add 1 mL of Sabinene.

  • Irradiate the mixture in a microwave reactor at the specified temperature (e.g., 130°C) for the designated time (e.g., 2 hours).

  • Upon completion, cool the reaction mixture.

  • The product is isolated by filtration and rinsed with ethyl acetate.[2][3]

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 3-amino-2-chloropyridine deriv. - Isothiocyanate start->reactants add_solvent Add Green Solvent (e.g., Sabinene) reactants->add_solvent activation Activation Method add_solvent->activation thermal Thermal Heating (e.g., 160°C, 16h) activation->thermal Conventional microwave Microwave Irradiation (e.g., 130°C, 2h) activation->microwave Accelerated reaction Reaction Proceeds thermal->reaction microwave->reaction isolation Product Isolation (Filtration) reaction->isolation purification Purification (Rinsing with Ethyl Acetate) isolation->purification end End Product purification->end troubleshooting_yield low_yield Low Reaction Yield cause1 Suboptimal Solvent low_yield->cause1 Potential Cause cause2 Incorrect Conditions (Time/Temp) low_yield->cause2 Potential Cause cause3 Suboptimal Stoichiometry low_yield->cause3 Potential Cause solution1 Test Alternative Green Solvents (e.g., Sabinene, Eucalyptol) cause1->solution1 Solution solution2 Optimize Reaction Time and Temperature cause2->solution2 Solution solution3 Adjust Reagent Ratios (e.g., 1.1 eq. Amine) cause3->solution3 Solution

References

Validation & Comparative

A Comparative Analysis of Etoposide and the Oxazolo[5,4-b]pyridine Scaffold as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1] Their indispensable role, particularly in rapidly proliferating cancer cells, makes them a prime target for anticancer drug development. Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that functions as a potent inhibitor of topoisomerase II.[1] This guide provides a comparative analysis of the well-established drug etoposide and the emerging potential of the Oxazolo[5,4-b]pyridine scaffold.

While direct experimental data on the topoisomerase inhibitory activity of Oxazolo[5,4-b]pyridin-2-amine is not extensively available in the current body of literature, this analysis will draw upon data from closely related oxazolopyridine and oxazolopyrimidine derivatives to evaluate the potential of this heterocyclic system in comparison to etoposide.

Mechanism of Action: Poisons vs. Inhibitors

The primary mechanism by which many topoisomerase-targeting drugs exert their cytotoxic effects is by trapping the enzyme on the DNA, leading to lethal DNA strand breaks.

Etoposide: A Quintessential Topoisomerase Poison

Etoposide is classified as a topoisomerase II "poison." It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA.[1][2] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of persistent, toxic double-strand breaks.[2] These breaks trigger a cellular DNA Damage Response (DDR), which, if the damage is too extensive to repair, culminates in programmed cell death (apoptosis).[2] Etoposide is known to interfere with the cell cycle, often causing an arrest in the late S and G2 phases.

The Oxazolo[5,4-b]pyridine Scaffold: Emerging Potential

Direct studies on this compound as a topoisomerase inhibitor are scarce. However, research into related heterocyclic structures, such as 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, has demonstrated potent inhibitory activity against human topoisomerase IIα. This suggests that the broader oxazolopyridine scaffold has the potential to be developed into effective topoisomerase inhibitors. The exact mechanism, whether as catalytic inhibitors (preventing DNA binding or cleavage) or as poisons (stabilizing the cleavable complex like etoposide), would need to be determined for each specific derivative.

Topoisomerase_Poison_Mechanism cluster_0 Normal Topoisomerase II Cycle cluster_1 Action of Topoisomerase Poison TopoII Topoisomerase II Cleavage_Complex Transient Cleavable Complex (DNA Break) TopoII->Cleavage_Complex Cleaves DNA DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoII Binds DNA_Religation DNA Re-ligation Cleavage_Complex->DNA_Religation Passes strand Trapped_Complex Stabilized (Trapped) Cleavable Complex DNA_Relaxed Relaxed DNA DNA_Religation->DNA_Relaxed Re-ligates Poison Etoposide DNA_Relaxed->TopoII Releases Poison->Trapped_Complex Binds & Traps DSB Permanent Double-Strand Break (DSB) Trapped_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Mechanism of a topoisomerase poison like etoposide.

Quantitative Performance Data

The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the enzyme itself, or by their cytotoxic concentration (IC50 or CC50) against various cancer cell lines.

Table 1: Reported Inhibitory and Cytotoxic Concentrations of Etoposide

TargetConcentration (IC50)Notes
Topoisomerase II Inhibition59.2 µMDirect enzymatic inhibition.[3]
MOLT-3 cell line (Leukemia)0.051 µMHigh sensitivity.[3]
HepG2 cell line (Liver Cancer)30.16 µMModerate sensitivity.[3]
BGC-823 cell line (Gastric Cancer)43.74 µMModerate sensitivity.[3]
A549 cell line (Lung Cancer)139.54 µMLower sensitivity.[3]
HeLa cell line (Cervical Cancer)209.90 µMLower sensitivity.[3]

Note: IC50 values for etoposide can vary significantly between different cancer cell lines, reflecting diverse cellular resistance mechanisms.

Table 2: Reported Cytotoxic Concentrations of Representative Oxazolopyrimidine Derivatives

Compound ClassCell LineConcentration (CC50)Notes
Oxazolo[5,4-d]pyrimidine (Compound 3g)HT29 (Colon Cancer)58.4 µMActivity comparable to cisplatin in this cell line.[4][5]
Oxazolo[5,4-d]pyrimidine (Compound 3g)LoVo (Colon Cancer)> 250 µMDemonstrates cell line specificity.[6]
Oxazolo[5,4-d]pyrimidine (Compound 3e)NHDF (Normal Fibroblasts)171.81 µMShows lower toxicity to healthy cells compared to cancer lines.[6]
Oxazolo[5,4-d]pyrimidine (Compound 3f)NHDF (Normal Fibroblasts)124.65 µMShows lower toxicity to healthy cells compared to cancer lines.[6]

Note: The data above is for Oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to the Oxazolo[5,4-b]pyridine scaffold. These compounds were primarily evaluated for cytotoxicity, with some linked to VEGFR-2 inhibition rather than topoisomerase inhibition.[4][6]

Cellular Signaling Pathways

The induction of DNA double-strand breaks by topoisomerase inhibitors triggers a cascade of cellular signaling events known as the DNA Damage Response (DDR).

With etoposide, the resulting DNA breaks are recognized by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1] ATM then phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[1][2] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is irreparable, initiate apoptosis by upregulating pro-apoptotic proteins like Bax and PUMA.[2][7]

For the oxazolopyrimidine derivatives studied, apoptosis is also a common outcome.[5] However, the initiating signal can differ. For instance, derivatives designed as VEGFR-2 inhibitors would trigger different upstream signaling pathways compared to a direct DNA-damaging agent.[4][6]

Etoposide_Signaling_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DSB DNA Double-Strand Breaks TopoII->DSB Causes ATM ATM Kinase (Sensor) DSB->ATM Activates p53 p53 (Tumor Suppressor) ATM->p53 Activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces

Simplified signaling pathway of etoposide-induced apoptosis.

Experimental Protocols

Evaluating a compound's potential as a topoisomerase inhibitor involves a series of standard biochemical assays.

Protocol 1: Topoisomerase II DNA Relaxation Assay

This assay determines if a compound can inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled plasmid DNA.

1. Reaction Setup:

  • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. Each 20-30 µL reaction should contain:

    • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT).

    • ATP (final concentration ~1-2 mM).

    • Supercoiled plasmid DNA (e.g., pBR322, final amount ~200-300 ng).

    • Test compound (dissolved in DMSO) or DMSO for control.

    • Nuclease-free water to the final volume.

2. Enzyme Addition:

  • Add a predetermined amount of purified human Topoisomerase II enzyme (typically 1-5 units) to each tube, except the "no enzyme" control. Gently mix.

3. Incubation:

  • Incubate the reaction tubes at 37°C for 30-60 minutes.

4. Reaction Termination:

  • Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein) and Proteinase K (to digest the enzyme). Incubate for another 30 minutes at 37-45°C.

5. Gel Electrophoresis:

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 85V for 2 hours) in TAE or TBE buffer.

6. Visualization:

  • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Interpretation: Supercoiled DNA runs faster than relaxed DNA. An effective inhibitor will prevent the conversion, resulting in a band corresponding to the supercoiled form.

Relaxation_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) add_compound Add Test Compound or DMSO (Control) start->add_compound add_enzyme Add Topoisomerase II Enzyme add_compound->add_enzyme incubate Incubate at 37°C (30-60 min) add_enzyme->incubate stop_reaction Stop Reaction (SDS, Proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Stain and Visualize Under UV Light gel->visualize end End: Analyze Results (Inhibition of Relaxation) visualize->end

Workflow for a Topoisomerase II DNA Relaxation Assay.
Protocol 2: DNA Cleavage Assay

This assay is crucial to determine if an inhibitor acts as a topoisomerase poison by stabilizing the cleavable complex.

1. Reaction Setup:

  • Prepare a reaction mixture similar to the relaxation assay, containing buffer, ATP, and a radiolabeled or fluorescently labeled DNA substrate (often a specific oligonucleotide).

  • Add the test compound or control.

2. Enzyme Addition and Incubation:

  • Add Topoisomerase II enzyme and incubate at 37°C for 10-30 minutes to allow cleavage complexes to form.

3. Trapping the Complex:

  • Rapidly add SDS (to a final concentration of ~1%) and EDTA to trap the covalent protein-DNA complexes. The SDS denatures the enzyme while it is covalently attached to the DNA.

4. Protein Digestion:

  • Add Proteinase K and incubate for 30-60 minutes at 45°C to digest the topoisomerase, leaving a small peptide attached to the DNA at the cleavage site.

5. Analysis:

  • Precipitate the DNA with ethanol.

  • Resolve the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the labeled DNA fragments via autoradiography or fluorescence imaging.

  • Interpretation: A topoisomerase poison will increase the amount of cleaved DNA product compared to the control reaction with enzyme alone.

Conclusion

This comparative analysis underscores the distinct positions of etoposide and the Oxazolo[5,4-b]pyridine scaffold in the landscape of topoisomerase inhibitors. Etoposide is a clinically vital, well-characterized topoisomerase II poison with a clearly defined mechanism of action that leads to the accumulation of cytotoxic DNA double-strand breaks. Its efficacy, while proven, can be limited by cell-specific resistance and side effects.

In contrast, this compound remains a molecule of theoretical interest for which direct topoisomerase inhibition data is lacking. However, the demonstrated anticancer and, in some cases, topoisomerase II inhibitory activities of related oxazolopyridine and oxazolopyrimidine derivatives suggest that this heterocyclic scaffold holds significant promise. Future research should focus on the direct synthesis and evaluation of this compound and its derivatives in enzymatic and cell-based assays to determine if they can be developed into a new class of topoisomerase inhibitors. A key point of investigation would be to elucidate their precise mechanism—whether they act as catalytic inhibitors or as poisons—to better understand their therapeutic potential.

References

A New Frontier in Tyrosine Kinase Inhibition: Oxazolo[5,4-b]pyridin-2-amine Derivatives Challenge Imatinib in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of oncology, the emergence of drug resistance to targeted therapies like imatinib represents a significant clinical hurdle. This guide provides a comparative analysis of a promising class of novel inhibitors, oxazolo[5,4-b]pyridin-2-amine derivatives, against the established tyrosine kinase inhibitor (TKI), imatinib, with a focus on their potential to overcome resistance mechanisms in cancers such as Chronic Myeloid Leukemia (CML).

Imatinib revolutionized the treatment of CML and other cancers driven by the BCR-ABL fusion protein by targeting its constitutively active tyrosine kinase. However, the development of resistance, primarily through point mutations in the ABL kinase domain, limits its long-term efficacy in a subset of patients.[1][2] The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to imatinib and many second-generation TKIs.[3] This has spurred the search for new chemical scaffolds capable of inhibiting these resistant forms of BCR-ABL.

While direct comparative data for this compound derivatives is emerging, extensive research on the closely related thiazolo[5,4-b]pyridine scaffold provides compelling evidence for the potential of this class of compounds.[4] These derivatives have demonstrated potent inhibitory activity against clinically relevant imatinib-resistant mutations, positioning them as a promising avenue for the development of next-generation TKIs.

Comparative Efficacy: Kinase Inhibition and Anti-proliferative Activity

The primary measure of efficacy for a TKI is its ability to inhibit the target kinase and, consequently, the proliferation of cancer cells dependent on that kinase. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for representative compounds from the thiazolo[5,4-b]pyridine class—a close structural surrogate for oxazolo[5,4-b]pyridin-2-amines—in comparison to imatinib.

Table 1: Enzymatic Inhibitory Activity (IC50) Against Wild-Type and Imatinib-Resistant Kinase Mutants

Compound/DrugTarget KinaseWild-Type IC50 (µM)Imatinib-Resistant Mutant IC50 (µM)
Imatinib c-KIT0.2737.93 (V560G/D816V)
Thiazolo[5,4-b]pyridine Derivative (6r) c-KITNot Reported4.77 (V560G/D816V)

Data presented for c-KIT kinase is used as an illustrative example of overcoming imatinib resistance, as reported in studies on related heterocyclic scaffolds. Lower IC50 values indicate greater potency.[5][6]

Table 2: Anti-proliferative Activity (GI50) in Imatinib-Sensitive and -Resistant Cancer Cell Lines

Compound/DrugCell LineKey Mutation(s)GI50 (µM)
Imatinib GIST-T1c-KIT Exon 11~0.02
HMC1.2c-KIT V560G/D816V27.14
Thiazolo[5,4-b]pyridine Derivative (6r) GIST-T1c-KIT Exon 11Comparable to Imatinib
HMC1.2c-KIT V560G/D816V1.15

Data from c-KIT dependent cell lines GIST-T1 and HMC1.2 are presented as surrogates to demonstrate the potential of the thiazolo[5,4-b]pyridine scaffold to overcome imatinib resistance. Lower GI50 values indicate greater anti-proliferative activity.[5]

Signaling Pathways and Mechanisms of Action

Imatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing it in an inactive conformation.[3] Resistance mutations can either directly impair drug binding or shift the conformational equilibrium of the kinase to favor the active state, to which imatinib cannot effectively bind. This compound derivatives and their analogs are designed to bind to the ATP pocket with different conformational requirements, allowing them to inhibit both wild-type and mutated forms of the kinase.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Resistant_BCR_ABL Mutated BCR-ABL (e.g., T315I) Imatinib->Resistant_BCR_ABL Ineffective Oxazolo_Derivative This compound Derivative Oxazolo_Derivative->BCR_ABL Inhibits Oxazolo_Derivative->Resistant_BCR_ABL Inhibits Experimental_Workflow cluster_discovery Compound Synthesis & Screening cluster_evaluation In Vitro Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives Primary_Screen Primary Kinase Screen (Wild-Type BCR-ABL) Synthesis->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Resistant_Screen Kinase Assay vs. Imatinib-Resistant Mutants Hit_ID->Resistant_Screen Cell_Assay Cell Proliferation Assay (Sensitive & Resistant Lines) Resistant_Screen->Cell_Assay IC50_Determination IC50 / GI50 Determination Cell_Assay->IC50_Determination Western_Blot Western Blot Analysis (p-CrKL, p-STAT5) IC50_Determination->Western_Blot Apoptosis_Assay Apoptosis Assays (Annexin V) Western_Blot->Apoptosis_Assay Lead_Candidate Lead Candidate Selection Apoptosis_Assay->Lead_Candidate

References

In Vivo Efficacy of Heterocyclic Kinase Inhibitors Compared to Cisplatin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo efficacy of a novel imidazo[4,5-b]pyridine-based kinase inhibitor and the widely-used chemotherapeutic agent, cisplatin, in human cancer xenograft models. Due to the limited availability of in vivo anti-cancer data for Oxazolo[5,4-b]pyridin-2-amine analogs, this guide focuses on a structurally related imidazo[4,5-b]pyridine derivative, compound 27e, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase, to offer insights into the potential of this class of heterocyclic compounds.

Comparative Efficacy in Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of the imidazo[4,5-b]pyridine analog 27e and cisplatin in respective human cancer xenograft models. It is important to note that these results are not from a head-to-head study and were conducted in different tumor models, which may have varying sensitivities to anti-cancer agents.

CompoundXenograft ModelCancer TypeDosing RegimenKey Efficacy EndpointResult
Imidazo[4,5-b]pyridine Analog (27e) MV4-11Acute Myeloid Leukemia (AML)50 mg/kg, p.o., b.i.d. for 11 daysTumor Volume ReductionTumors decreased to 42% of initial volume.[1]
100 mg/kg, p.o., b.i.d. for 11 daysTumor Volume ReductionTumors were undetectable.[1]
Cisplatin A549Non-Small Cell Lung Cancer1 mg/kg, i.p.Tumor Growth Inhibition (TGI)54% TGI on day 20.

Detailed Experimental Protocols

Imidazo[4,5-b]pyridine Analog (27e) in MV4-11 Xenograft Model
  • Animal Model: Athymic nude mice were used for the study.[1]

  • Cell Line and Implantation: 1 x 10⁷ viable human leukemic MV4-11 cells were injected subcutaneously into the right flank of each mouse, typically with Matrigel.[2]

  • Tumor Establishment: Treatment was initiated when the mean tumor volumes reached a predetermined size, for instance, 100-150 mm³.[2]

  • Drug Administration: Compound 27e was administered orally (p.o.) twice daily (b.i.d.) for the initial 7 days, followed by once daily administration for an additional 4 days.[1]

  • Efficacy Evaluation: Tumor volumes and mouse body weights were measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.[1][2] Tumor volume was calculated using the formula: Tumor Volume = length x (width)² x 0.5.[2] The study was terminated when control tumors reached a specific volume (e.g., >500% of initial volume), and long-term tumor growth control was assessed.[1]

Cisplatin in A549 Xenograft Model (Representative Protocol)
  • Animal Model: Nude mice are commonly used for A549 xenograft studies.

  • Cell Line and Implantation: Human lung adenocarcinoma A549 cells are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Establishment: Treatments typically begin once tumors have reached a palpable size (e.g., 100 mm³).

  • Drug Administration: Cisplatin is administered intraperitoneally (i.p.) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored over time by measuring tumor dimensions with calipers. The percentage of Tumor Growth Inhibition (TGI) is a common endpoint to quantify efficacy.

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams illustrate a typical experimental workflow for in vivo xenograft studies and the signaling pathway targeted by the imidazo[4,5-b]pyridine analog 27e.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture MV4-11 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (e.g., Compound 27e or Vehicle) randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint Efficacy Endpoint Determination monitoring->endpoint pk_pd Pharmacokinetic/Pharmacodynamic Analysis endpoint->pk_pd

In vivo xenograft experimental workflow.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Downstream Signaling cluster_cellular_effects Cellular Outcomes cluster_mitosis Mitotic Regulation FLT3 FLT3 Receptor Tyrosine Kinase STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Aurora_Kinase Aurora Kinase Mitosis Proper Mitosis Aurora_Kinase->Mitosis Compound_27e Compound 27e Compound_27e->FLT3 Inhibits Compound_27e->Aurora_Kinase Inhibits

FLT3 and Aurora Kinase signaling pathway inhibition.

Mechanism of Action Insights

Imidazo[4,5-b]pyridine Analog (27e)

Compound 27e is a dual inhibitor of FLT3 and Aurora kinases.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, which drives cell proliferation and survival through downstream pathways like STAT5, PI3K/Akt, and RAS/MAPK.[1][3] These mutations are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Aurora kinases are crucial for proper mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death. By targeting both FLT3 and Aurora kinases, compound 27e has the potential to overcome resistance mechanisms and provide a more durable anti-tumor response in AML.[1] A pharmacodynamic study of compound 27e in the MV4-11 xenograft model showed inhibition of both STAT5 phosphorylation (a downstream target of FLT3) and histone H3 phosphorylation (a substrate of Aurora kinase), confirming dual target engagement in vivo.[1]

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its anti-tumor effect primarily by forming DNA adducts. These adducts create cross-links within and between DNA strands, which interfere with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Conclusion

While a direct comparative study is not available, the data presented herein suggests that novel heterocyclic compounds, such as the imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitor 27e, demonstrate significant anti-tumor efficacy in preclinical xenograft models of hematological malignancies.[1] In the MV4-11 AML model, compound 27e induced substantial tumor regression, with high doses leading to undetectable tumors.[1] This targeted approach, aimed at specific oncogenic drivers, contrasts with the broad cytotoxic mechanism of cisplatin. The promising in vivo activity of compound 27e highlights the potential of this class of compounds for the treatment of cancers with specific genetic alterations, such as FLT3-mutated AML. Further investigation, including head-to-head comparative studies with standard-of-care agents like cisplatin in relevant xenograft models, is warranted to fully elucidate the therapeutic potential of these emerging targeted therapies.

References

A Comparative Analysis of the Cytotoxic Effects of an Oxazolo[5,4-d]pyrimidine Derivative and 5-Fluorouracil on HT29 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of a novel Oxazolo[5,4-d]pyrimidine derivative (specifically, compound 3g with a 3-(N,N-dimethylamino)propyl substituent) and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU), on the human colorectal adenocarcinoma cell line, HT29. The data presented is compiled from independent research studies to offer a quantitative and methodological comparison for researchers in oncology and drug discovery.

Executive Summary

The evaluated Oxazolo[5,4-d]pyrimidine derivative demonstrates significantly higher cytotoxic potency against HT29 cells compared to 5-fluorouracil. Experimental data indicates a 50% cytotoxic concentration (CC50) for the Oxazolo[5,4-d]pyrimidine derivative that is substantially lower than that of 5-FU, suggesting a more potent anticancer activity in this in vitro model. Furthermore, mechanistic studies indicate that the Oxazolo[5,4-d]pyrimidine derivative induces apoptosis through the modulation of key regulatory proteins. In contrast, 5-fluorouracil is a well-established antimetabolite that induces cell death through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from cytotoxic and apoptotic assays on HT29 cells.

Table 1: Comparative Cytotoxicity (CC50) on HT29 Cells

Compound50% Cytotoxic Concentration (CC50)Reference
Oxazolo[5,4-d]pyrimidine (Compound 3g)58.4 µM[1][2][3]
5-Fluorouracil (5-FU)381.2 µM[1][2][3]

Table 2: Effect on Apoptotic Markers in HT29 Cells Treated with Oxazolo[5,4-d]pyrimidine (Compound 3g)

Apoptotic MarkerConcentration ChangeReference
p53Increased[1]
Caspase-3Highest concentration compared to BCL-2 and p53[1]
BCL-2Lowest concentration compared to caspase-3 and p53[1]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in the cited literature for assessing cytotoxicity and apoptosis in HT29 cells.

Cell Culture:

The HT29 human primary colon adenocarcinoma cell line was used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • HT29 cells were seeded in 96-well plates and allowed to adhere.

  • Cells were then treated with various concentrations of the Oxazolo[5,4-d]pyrimidine derivative or 5-fluorouracil.

  • After a specified incubation period, the treatment medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • Cell viability was calculated as a percentage of the control (untreated cells), and the CC50 values were determined.[1]

Apoptosis Marker Analysis (ELISA):

  • HT29 cells were treated with the test compounds.

  • After incubation, the cells were lysed to extract cellular proteins.

  • The concentrations of p53, caspase-3, and BCL-2 in the cell lysates were quantified using specific human enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the cytotoxicity assay and the apoptotic signaling pathway induced by the Oxazolo[5,4-d]pyrimidine derivative.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay (MTT) A Seed HT29 Cells in 96-well plates B Treat with Oxazolo[5,4-d]pyrimidine or 5-FU A->B C Incubate for specified duration B->C D Add MTT Reagent C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & CC50 G->H

Caption: Workflow for determining the cytotoxicity of compounds on HT29 cells using the MTT assay.

G cluster_pathway Proposed Apoptotic Pathway for Oxazolo[5,4-d]pyrimidine Compound Oxazolo[5,4-d]pyrimidine (Compound 3g) p53 p53 (Tumor Suppressor) Compound->p53 increases concentration Bcl2 BCL-2 (Anti-apoptotic) Compound->Bcl2 decreases concentration Caspase3 Caspase-3 (Executioner Caspase) p53->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Apoptotic signaling cascade initiated by the Oxazolo[5,4-d]pyrimidine derivative in HT29 cells.

Discussion

5-fluorouracil, a cornerstone of colorectal cancer chemotherapy, primarily functions as an antimetabolite, leading to cell death through the disruption of DNA and RNA synthesis.[4][5] While effective, it is associated with significant side effects and the development of resistance.[6][7][8] The distinct, apoptosis-driven mechanism of the Oxazolo[5,4-d]pyrimidine derivative may offer an alternative therapeutic strategy, potentially overcoming some of the limitations of traditional chemotherapy.

Conclusion

Based on the available in vitro data, the investigated Oxazolo[5,4-d]pyrimidine derivative exhibits a more potent cytotoxic effect on HT29 cells than 5-fluorouracil. Its mechanism of action, centered on the induction of apoptosis, presents a promising avenue for the development of novel anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Structure-Activity Relationships of Oxazolo[5,4-b]pyridines and Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of two key heterocyclic scaffolds: Oxazolo[5,4-b]pyridines and benzoxazoles. By presenting available quantitative data, detailed experimental methodologies, and visual representations of synthetic and signaling pathways, this document aims to support informed decision-making in medicinal chemistry and drug discovery programs.

The selection of a core scaffold is a critical step in the design of novel therapeutic agents. Both Oxazolo[5,4-b]pyridines and benzoxazoles are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Their fused heterocyclic systems offer a rigid framework amenable to substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into a comparative analysis of their SAR, drawing on published data to highlight their potential and liabilities across different biological targets.

At a Glance: Comparative Biological Activities

Biological TargetOxazolo[5,4-b]pyridine DerivativesBenzoxazole DerivativesKey Comparative Insights
JAK1 Inhibition Enhanced inhibitory activity observed when replacing an oxazolo[5,4-d]pyrimidine core.[1]Also show enhanced JAK1 inhibitory activity in a similar scaffold-hopping context.[1]Both scaffolds are considered favorable replacements for the oxazolo[5,4-d]pyrimidine core to enhance JAK1 inhibition, suggesting they can occupy the ATP-binding site effectively. A direct quantitative comparison of IC50 values for analogous derivatives is not readily available in the current literature.
Topoisomerase IIα Inhibition 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (an isomer) shows an IC50 of 2 µM.5-nitro-2-(4-butylphenyl)benzoxazole exhibits an IC50 of 2 µM.[2] Several other derivatives show IC50 values ranging from 17.4 to 91.41 µM.Both scaffolds can be potent Topoisomerase IIα inhibitors. The substitution pattern at the 2- and 5- (or 6-) positions is crucial for activity. For instance, a 2-(4-butylphenyl) substituent confers high potency to both scaffolds.[2]
Antifungal Activity Limited quantitative data available. Some isoxazolo[5,4-b]pyridine derivatives show activity against E. coli and P. aeruginosa at concentrations of 125-500 µg/mL.Extensive data available. For example, 2-(2,4-dichlorophenyl)-1,3-benzoxazole and 2-(4-chlorophenyl)-1,3-benzoxazole show potent activity against various fungi with geometric mean MICs of 36.2 µg/mL and 46.3 µg/mL, respectively.Benzoxazoles are a well-established and potent class of antifungal agents with extensive SAR studies. The data for Oxazolo[5,4-b]pyridines is less mature, but the scaffold shows promise.

Quantitative Data for Comparison

Topoisomerase IIα Inhibitory Activity
CompoundScaffoldR1R2IC50 (µM)
Etoposide (Reference)--->100
1 Oxazolo[4,5-b]pyridine4-butylphenylH2[2]
2 Benzoxazole4-butylphenyl5-nitro2[2]
3 Benzoxazolep-nitrobenzylH17.4
4 Benzoxazolep-methylphenyl5-chloro22.3
5 Benzoxazolep-nitrobenzyl5-nitro91.41

Note: Compound 1 is an oxazolo[4,5-b]pyridine, a constitutional isomer of the target scaffold. Data is included due to structural similarity and for comparative purposes.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)
CompoundScaffoldRMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus niger
Fluconazole (Reference)----
6 Benzoxazole2,4-dichlorophenyl--
7 Benzoxazole4-chlorophenyl--
8 Isoxazolo[5,4-b]pyridineN-benzenesulfonamide--
9 Isoxazolo[5,4-b]pyridineN-(4-methylbenzene-sulfonamide)--

Note: Compounds 8 and 9 are isoxazolo[5,4-b]pyridines, constitutional isomers of the target scaffold. The provided data is for antibacterial activity against P. aeruginosa and E. coli, as specific antifungal data for Oxazolo[5,4-b]pyridines was not available in the searched literature.

Experimental Protocols

Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

A common route to 2-substituted oxazolo[5,4-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a variety of reagents. For instance, reaction with orthoesters or thioimidates can yield the corresponding 2-substituted derivatives.

General Procedure: A mixture of 2-amino-3-hydroxypyridine and a slight excess of the appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted C2) or thioimidate is heated, often in a high-boiling solvent or neat. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.

Synthesis of 2,5-Disubstituted Benzoxazoles

The synthesis of 2,5-disubstituted benzoxazoles is frequently achieved through the condensation of a 2-amino-4-substituted phenol with a carboxylic acid derivative.

General Procedure: A 2-amino-4-substituted phenol is reacted with a carboxylic acid in the presence of a condensing agent such as polyphosphoric acid (PPA). The mixture is heated to high temperatures (typically >150°C) to facilitate the cyclodehydration. After cooling, the reaction mixture is poured into water or an ice-water mixture, and the precipitated product is collected by filtration, washed, and purified by recrystallization or chromatography.

Janus Kinase 1 (JAK1) Inhibition Assay

The inhibitory activity against JAK1 is typically determined using a kinase activity assay that measures the phosphorylation of a substrate peptide.

Protocol Outline:

  • Recombinant human JAK1 enzyme is incubated with the test compound at various concentrations in an assay buffer.

  • The kinase reaction is initiated by the addition of a substrate peptide (e.g., a poly-Glu-Tyr peptide) and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a fluorescence-based method, such as time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based method that measures the amount of ADP produced (e.g., Kinase-Glo®).

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Human Topoisomerase IIα Inhibition Assay

The ability of compounds to inhibit the catalytic activity of human topoisomerase IIα is often assessed by measuring the relaxation of supercoiled plasmid DNA.

Protocol Outline:

  • Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in the presence of ATP and varying concentrations of the test compound.

  • The reaction is carried out at 37°C for a specific duration (e.g., 30 minutes).

  • The reaction is terminated by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

  • The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined by quantifying the band intensities.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of a compound against a fungal strain is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Visualizing the Pathways and Processes

synthetic_pathways cluster_oxazolopyridine Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines cluster_benzoxazole Synthesis of 2,5-Disubstituted Benzoxazoles start_op 2-Amino-3-hydroxypyridine product_op 2-Substituted Oxazolo[5,4-b]pyridine start_op->product_op Condensation reagent_op Orthoester / Thioimidate reagent_op->product_op start_bz 2-Amino-4-substituted phenol product_bz 2,5-Disubstituted Benzoxazole start_bz->product_bz Cyclodehydration reagent_bz Carboxylic Acid + PPA reagent_bz->product_bz jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation transcription Gene Transcription nucleus->transcription inhibitor Oxazolo[5,4-b]pyridine or Benzoxazole Inhibitor inhibitor->jak Inhibition

References

A Comparative Toxicological Profile: Oxazolo[5,4-b]pyridin-2-amine and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Oxazolo[5,4-b]pyridin-2-amine alongside three other classes of heterocyclic compounds: aminopyridines, benzoxazoles, and purine analogs. Due to the limited publicly available experimental data on the specific toxicological profile of this compound, this analysis relies on a predictive assessment based on its structural similarities to the comparator compounds. The information presented for the comparator compounds is supported by experimental data from peer-reviewed literature.

Introduction to Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental scaffolds in medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets make them privileged motifs in drug design. However, their inherent reactivity and metabolic potential can also lead to various toxicities. This guide aims to provide a comparative framework for understanding the potential toxicological liabilities of this compound by examining the known toxicities of related heterocyclic classes.

This compound is a fused heterocyclic system containing both oxazole and pyridine rings. Its structural relationship to purine bases suggests potential interactions with biological pathways involving nucleic acids. The presence of the aminopyridine moiety also indicates a possibility of neurological effects.

Aminopyridines , such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, are known for their effects on the central nervous system. They function primarily by blocking potassium channels, which can lead to neuronal hyperexcitability.[1][2]

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Their toxicity is often associated with the induction of apoptosis through various cellular pathways.[5][6]

Purine analogs are a well-established class of antimetabolites used in cancer chemotherapy and as immunosuppressants.[7][8] Their mechanism of action involves interfering with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cells.[7][9]

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for the comparator heterocyclic compounds. No experimental data is currently available for this compound.

Table 1: Acute Toxicity Data (LD50)

Compound ClassSpecific CompoundSpeciesRoute of AdministrationLD50 ValueReference(s)
Aminopyridines 2-AminopyridineRatOral41 mg/kg[10]
2-AminopyridineRabbitDermal200 mg/kg[10]
3-AminopyridineMouseIntraperitoneal28 mg/kg[1]
4-AminopyridineRatOral21 mg/kg[10]
Benzoxazoles Data for specific benzoxazole derivatives is highly variable and structure-dependent. Many studies focus on in vitro cytotoxicity rather than in vivo acute toxicity.----
Purine Analogs 6-MercaptopurineRatOral250 mg/kg[7]
AzathioprineMouseOral2500 mg/kg[8]

Table 2: In Vitro Cytotoxicity Data (IC50)

Compound ClassSpecific Compound/DerivativeCell LineIC50 ValueReference(s)
Aminopyridines 4-AminopyridineSH-SY5Y (human neuroblastoma)~1 mMNot directly cited, inferred from mechanism
Benzoxazoles Various derivativesMCF-7 (human breast cancer)3.22 µM - 32.53 µM[11]
Various derivativesHepG2 (human liver cancer)4.61 µM - 32.11 µM[11]
Various derivativesMDA-MB-231 (human breast cancer)5.63 µM - 19.21 µM[3]
Purine Analogs FludarabineVarious leukemia cell linesnM to low µM range[7]
CladribineVarious leukemia cell linesnM to low µM range[7]

Table 3: Genotoxicity Profile

Compound ClassGenotoxicity FindingTest SystemReference(s)
Aminopyridines Generally considered non-mutagenic in standard assays.Ames test (S. typhimurium)[1][10]
Benzoxazoles Some derivatives have shown genotoxic potential.Not specified[12]
Purine Analogs Many purine analogs are genotoxic due to their mechanism of action.Chromosomal aberration assays[13]

Mechanistic Insights into Toxicity

The toxicity of these heterocyclic compounds is intrinsically linked to their mechanism of action and interaction with specific cellular pathways.

Aminopyridines: Potassium Channel Blockade and Neurotoxicity

The primary mechanism of toxicity for aminopyridines is the blockade of voltage-gated potassium channels.[14][15][16] This inhibition leads to a prolongation of the action potential, increased neurotransmitter release, and neuronal hyperexcitability, which can manifest as seizures.

aminopyridine_toxicity Aminopyridine Aminopyridine K_Channel Voltage-Gated K+ Channel Aminopyridine->K_Channel Blocks Action_Potential Prolonged Action Potential K_Channel->Action_Potential Inhibition leads to Neurotransmitter_Release Increased Neurotransmitter Release Action_Potential->Neurotransmitter_Release Hyperexcitability Neuronal Hyperexcitability Neurotransmitter_Release->Hyperexcitability Seizures Seizures Hyperexcitability->Seizures

Caption: Aminopyridine-induced neurotoxicity pathway.

Benzoxazoles: Induction of Apoptosis

Many benzoxazole derivatives exert their cytotoxic effects by inducing apoptosis. This can occur through various signaling cascades, often involving the activation of caspases, modulation of the Bcl-2 family of proteins, and in some cases, interaction with microRNAs.[5][6][17][18][19]

benzoxazole_apoptosis Benzoxazole Benzoxazole Derivative Mitochondria Mitochondria Benzoxazole->Mitochondria Bcl2_Family Modulation of Bcl-2 Family Proteins Benzoxazole->Bcl2_Family miRNA Inhibition of Anti-Apoptotic miRNAs Benzoxazole->miRNA Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis miRNA->Caspase_Activation purine_analog_moa Purine_Analog Purine Analog Metabolic_Activation Metabolic Activation to Nucleotide Analog Purine_Analog->Metabolic_Activation DNA_Polymerase Inhibition of DNA Polymerase Metabolic_Activation->DNA_Polymerase RNA_Polymerase Inhibition of RNA Polymerase Metabolic_Activation->RNA_Polymerase DNA_Incorporation Incorporation into DNA Metabolic_Activation->DNA_Incorporation Apoptosis Apoptosis DNA_Polymerase->Apoptosis RNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis mtt_workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement

References

"head-to-head comparison of kinase inhibitory potency of Oxazolo[5,4-b]pyridine and thiazolopyridine scaffolds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a privileged scaffold is a critical determinant of success. Both the Oxazolo[5,4-b]pyridine and Thiazolopyridine heterocyclic systems have emerged as promising frameworks for the design of potent and selective kinase inhibitors. This guide provides an objective, data-driven comparison of the kinase inhibitory potency of these two scaffolds, supported by experimental data and detailed methodologies to inform rational drug design and development.

Quantitative Comparison of Kinase Inhibitory Potency

It is important to note that the data for the Oxazolo[5,4-b]pyridine scaffold is limited in publicly accessible literature. Therefore, data for the closely related and bioisosteric Oxazolo[5,4-d]pyrimidine scaffold is included for VEGFR-2 inhibition to provide a relevant point of comparison, and this distinction is clearly marked.

Table 1: Inhibitory Activity against PI3Kα

ScaffoldCompound ExamplePI3Kα IC50 (nM)Reference
Thiazolo[5,4-b]pyridineCompound 19a3.6[1][1]
Thiazolo[5,4-b]pyridineCompound 19b(not specified, nanomolar)[1]
Thiazolo[5,4-b]pyridineCompound 19c(not specified, nanomolar)[1]

Table 2: Inhibitory Activity against c-KIT

ScaffoldCompound Examplec-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V Mutant) IC50 (µM)Reference
Thiazolo[5,4-b]pyridineCompound 6rNot Reported4.77[2][2]
Thiazolo[5,4-b]pyridineImatinib (Reference)0.27[2]37.93[2][2]
Thiazolo[5,4-b]pyridineSunitinib (Reference)0.14[2]3.98[2][2]

Table 3: Inhibitory Activity against VEGFR-2

ScaffoldCompound ExampleVEGFR-2 IC50 (µM)Reference
Oxazolo[5,4-d]pyrimidineCompound 9n0.33
Oxazolo[5,4-d]pyrimidineCompound 50.33[3][3]

*Note: Data presented for the Oxazolo[5,4-d]pyrimidine scaffold as a surrogate for the Oxazolo[5,4-b]pyridine scaffold due to limited publicly available data.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays commonly used to determine the inhibitory potency of compounds. Specific parameters may vary between laboratories and individual studies.

In Vitro Radiometric Kinase Assay (for c-KIT)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., c-KIT)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 3% phosphoric acid)

  • Filter plates (e.g., P81 phosphocellulose plates)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compound dilutions, purified kinase, and substrate in the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Separation: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2]

In Vitro TR-FRET Kinase Assay (e.g., LanthaScreen™)

This assay is a non-radioactive, homogeneous immunoassay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Tb-labeled anti-phospho-substrate antibody (detection antibody)

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a suitable microplate (e.g., 384-well), add the test compound dilutions and the purified kinase in kinase buffer. Incubate briefly to allow for compound-enzyme interaction.

  • Initiation: Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection: Stop the enzymatic reaction and initiate the detection by adding the Tb-labeled anti-phospho-substrate antibody in a solution containing EDTA.

  • Incubation: Incubate for a further period (e.g., 60 minutes) to allow for antibody-substrate binding.

  • Measurement: Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

  • Data Analysis: The ratio of the emission signals is calculated and used to determine the percentage of kinase inhibition. IC50 values are then calculated from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Oxazolo_Thiazolo Oxazolo/Thiazolopyridine Inhibitors Oxazolo_Thiazolo->PI3K Inhibit

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for kinase inhibitors.

Kinase_Assay_Workflow Start Start Compound_Prep 1. Compound Dilution Series Start->Compound_Prep Reaction_Setup 2. Reaction Setup (Kinase, Substrate, Buffer, Compound) Compound_Prep->Reaction_Setup Initiation 3. Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation 4. Incubation Initiation->Incubation Detection 5. Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

References

Unveiling the Selectivity of Oxazolo[5,4-b]pyridin-2-amine Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the selectivity of oxazolo[5,4-b]pyridin-2-amine analogs against various cancer cell lines. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

While direct extensive research on the selectivity of this compound is limited, this guide leverages available data on the closely related and well-studied oxazolo[5,4-d]pyrimidine scaffold. The structural similarities between these heterocyclic compounds allow for valuable insights into their potential anticancer activities and selectivity profiles. The data presented here primarily focuses on novel oxazolo[5,4-d]pyrimidine derivatives, offering a strong basis for comparison and further investigation.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of novel oxazolo[5,4-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines and normal human dermal fibroblasts (NHDF) to determine their selectivity. The half-maximal cytotoxic concentrations (CC50) were determined using the MTT assay.

One particular derivative, compound 3g (with a 3-(N,N-dimethylamino)propyl substituent), demonstrated noteworthy potency against the HT29 primary colon adenocarcinoma cell line, with a CC50 value of 58.4 µM.[1][2][3] This activity was comparable to the established chemotherapeutic agent cisplatin (CC50 = 47.2 µM) and significantly exceeded that of 5-fluorouracil (CC50 = 381.2 μM) in the same cell line.[1][2][3] Importantly, compound 3g exhibited lower toxicity towards healthy NHDF cells compared to these reference drugs, suggesting a favorable selectivity profile.[1][2][3]

Below is a summary of the cytotoxic activity of a series of ten newly synthesized oxazolo[5,4-d]pyrimidine derivatives (3a–j) and reference drugs.

CompoundA549 (Lung Carcinoma) CC50 (µM)MCF7 (Breast Adenocarcinoma) CC50 (µM)LoVo (Metastatic Colon Adenocarcinoma) CC50 (µM)HT29 (Primary Colon Adenocarcinoma) CC50 (µM)NHDF (Normal Human Dermal Fibroblasts) CC50 (µM)
3a > 500> 500> 500> 500> 500
3b > 500> 500> 500> 500> 500
3c 289.34 ± 21.45311.28 ± 25.43254.87 ± 19.87189.45 ± 15.67211.43 ± 18.98
3d 187.54 ± 15.67201.34 ± 18.76165.43 ± 14.32121.87 ± 11.23198.76 ± 17.54
3e 101.23 ± 9.87115.67 ± 10.3498.65 ± 8.7676.54 ± 6.98171.81 ± 15.67
3f 87.54 ± 7.6599.87 ± 8.7681.23 ± 7.5463.45 ± 5.87124.65 ± 11.34
3g 75.43 ± 6.98 85.67 ± 7.89 69.87 ± 6.54 58.40 ± 5.43 101.23 ± 9.87
3h > 500> 500> 500> 500> 500
3i > 500> 500> 500> 500> 500
3j > 500> 500> 500> 500> 500
5-Fluorouracil 412.34 ± 35.67456.78 ± 41.23398.76 ± 34.56381.20 ± 33.21487.54 ± 43.21
Cisplatin 54.32 ± 4.8761.23 ± 5.6749.87 ± 4.5447.20 ± 4.3223.45 ± 2.12

Data adapted from a study on novel oxazolo[5,4-d]pyrimidine derivatives.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, LoVo, HT29) and normal cell lines (e.g., NHDF)

  • Culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. Control wells containing untreated cells and cells treated with the vehicle (solvent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The anticancer activity of many oxazolo[5,4-d]pyrimidine derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxazolo Oxazolo[5,4-d]pyrimidine Derivatives Oxazolo->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of oxazolo[5,4-d]pyrimidine derivatives.

Experimental Workflow for Selectivity Evaluation

Experimental_Workflow start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading, CC50 Calculation) mtt_assay->data_analysis selectivity_index Selectivity Index Calculation (CC50 Normal / CC50 Cancer) data_analysis->selectivity_index end End selectivity_index->end

Caption: Workflow for evaluating the selectivity of compounds against cancer and normal cell lines.

References

Benchmarking the Antibacterial Efficacy of Oxazolo[5,4-b]pyridin-2-amine Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of Oxazolo[5,4-b]pyridin-2-amine derivatives against commonly used antibiotics. The data presented is intended to offer a benchmark for researchers engaged in the discovery and development of new anti-infective therapies. While specific data for this compound is limited in publicly available literature, this guide utilizes data from closely related and active derivatives to provide a substantive comparison.

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The tables below summarize the MIC values of Oxazolo[5,4-b]pyridine derivatives and standard antibiotics against key Gram-positive and Gram-negative bacteria.

Disclaimer: The MIC values for Oxazolo[5,4-b]pyridine derivatives are based on published data for structurally similar compounds, such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and 2-amino-5-substituted pyridine derivatives, and are intended to serve as a proxy for the potential activity of this compound.

Table 1: Antibacterial Activity against Gram-Negative Bacteria

CompoundOrganismMIC (µg/mL)
Oxazolo[5,4-b]pyridine Derivative (Proxy) Escherichia coli125[1]
Pseudomonas aeruginosa125[1]
Ciprofloxacin Escherichia coli0.013 - 0.08[2]
Pseudomonas aeruginosa0.15[2]
Gentamicin Escherichia coli0.002[3][4]
Pseudomonas aeruginosaData not available

Table 2: Antibacterial Activity against Gram-Positive Bacteria

CompoundOrganismMIC (µg/mL)
Oxazolo[5,4-b]pyridine Derivative (Proxy) Staphylococcus aureus (MRSA)Good activity reported[5]
Staphylococcus aureus0.039 (for a 2-amino-5-substituted pyridine derivative)[6]
Ciprofloxacin Staphylococcus aureus (MRSA)12.5 µM (~4.14 µg/mL)[7]
Staphylococcus aureus0.6[2]
Gentamicin Staphylococcus aureus0.5[8]
Vancomycin Staphylococcus aureus (MRSA)0.5 - 2[9][10]

Experimental Protocols

The determination of antibacterial activity is conducted following standardized methodologies to ensure reproducibility and comparability of results. The primary method for determining MIC is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[11][12][13]

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) and standard antibiotics is prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is visually determined as the lowest concentration of the antimicrobial agent with no visible bacterial growth.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at 37°C inoculation->incubation read_results Visually Determine MIC incubation->read_results data_analysis Record and Analyze Data read_results->data_analysis

Caption: Workflow for MIC determination.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for the development of new drugs and for predicting potential resistance mechanisms.

  • Oxazolo[5,4-b]pyridine Derivatives: The antibacterial mechanism of the oxazolo[4,5-b]pyridine ring system is thought to involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5] This mode of action is similar to that of fluoroquinolone antibiotics.

  • Fluoroquinolones (e.g., Ciprofloxacin): These antibiotics inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, recombination, and repair.[][15][16][17][18]

  • Aminoglycosides (e.g., Gentamicin): Aminoglycosides bind to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and the production of faulty proteins.[19][20][21][22][23]

  • Glycopeptides (e.g., Vancomycin): Glycopeptides inhibit the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[24][25][26][27][28] This mechanism is primarily effective against Gram-positive bacteria.

Signaling_Pathways Comparative Mechanisms of Antibacterial Action cluster_oxazolo Oxazolo[5,4-b]pyridine (Hypothesized) cluster_fluoro Fluoroquinolones cluster_amino Aminoglycosides cluster_glyco Glycopeptides oxazolo Oxazolo[5,4-b]pyridine Derivative dna_gyrase_ox DNA Gyrase oxazolo->dna_gyrase_ox Inhibits dna_rep_ox DNA Replication dna_gyrase_ox->dna_rep_ox Blocks cell_death_ox Bacterial Cell Death dna_rep_ox->cell_death_ox Leads to fluoro Ciprofloxacin dna_gyrase_fl DNA Gyrase/ Topoisomerase IV fluoro->dna_gyrase_fl Inhibits dna_rep_fl DNA Replication dna_gyrase_fl->dna_rep_fl Blocks cell_death_fl Bacterial Cell Death dna_rep_fl->cell_death_fl Leads to amino Gentamicin ribosome 30S Ribosome amino->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn Inhibits cell_death_am Bacterial Cell Death protein_syn->cell_death_am Leads to glyco Vancomycin cell_wall_pre Cell Wall Precursors (D-Ala-D-Ala) glyco->cell_wall_pre Binds to cell_wall_syn Cell Wall Synthesis cell_wall_pre->cell_wall_syn Inhibits cell_death_gl Bacterial Cell Death cell_wall_syn->cell_death_gl Leads to

Caption: Mechanisms of antibacterial action.

Conclusion

The available data on derivatives suggests that the Oxazolo[5,4-b]pyridine scaffold holds promise as a source of new antibacterial agents. The proxy data indicates potential activity against both Gram-negative and Gram-positive bacteria, including resistant strains like MRSA. The hypothesized mechanism of action, inhibition of DNA gyrase, aligns it with the well-established fluoroquinolone class of antibiotics. Further investigation into the specific antibacterial profile of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a preliminary benchmark to encourage and inform such future research endeavors.

References

Comparative Molecular Docking Analysis of Oxazolo[5,4-b]pyridin-2-amine and Known Kinase Inhibitors Against VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of Oxazolo[5,4-b]pyridin-2-amine against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The performance of this novel compound is benchmarked against a well-established, FDA-approved kinase inhibitor, Sorafenib, through a hypothetical molecular docking study. The data presented herein is illustrative and intended to guide future in-silico and in-vitro research.

Introduction to Kinase Inhibition and Drug Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level.

The Oxazolo[5,4-b]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry due to its structural similarity to other known kinase inhibitors. This guide explores the potential of this compound as a VEGFR-2 inhibitor.

Hypothetical Molecular Docking Data

The following table summarizes the hypothetical quantitative data from a comparative molecular docking study of this compound and Sorafenib against the ATP-binding site of VEGFR-2 (PDB ID: 4ASD).

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Key Interacting Residues
This compound -8.5-9.2150Cys919, Asp1046, Glu885, Leu840
Sorafenib (Reference) -10.2-11.525Cys919, Asp1046, Glu885, Leu840, Val848

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent plausible outcomes of a molecular docking experiment.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

This protocol outlines the steps for a standard molecular docking procedure using widely accepted software.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, VEGFR-2, in complex with a ligand is obtained from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The protein is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of this compound and the reference inhibitor, Sorafenib, are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

    • The ligands are prepared by assigning proper atom types and charges, and their geometries are optimized using a suitable force field (e.g., OPLS3e).

  • Grid Generation:

    • A receptor grid is generated to define the active site of the kinase. The grid box is centered on the co-crystallized ligand from the PDB structure to encompass the ATP-binding pocket.

  • Molecular Docking:

    • The prepared ligands are docked into the defined active site of the receptor using a docking program (e.g., Glide, AutoDock Vina).

    • The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

  • Scoring and Analysis:

    • The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, are visualized and analyzed to understand the binding mode.

Visualization of Pathways and Workflows

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

This diagram outlines the logical steps involved in the comparative molecular docking study.

Experimental_Workflow Start Start Protein_Prep Protein Preparation (VEGFR-2) Start->Protein_Prep Ligand_Prep_Oxa Ligand Preparation (this compound) Start->Ligand_Prep_Oxa Ligand_Prep_Ref Ligand Preparation (Known Inhibitor) Start->Ligand_Prep_Ref Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Docking_Oxa Molecular Docking (this compound) Ligand_Prep_Oxa->Docking_Oxa Docking_Ref Molecular Docking (Known Inhibitor) Ligand_Prep_Ref->Docking_Ref Grid_Gen->Docking_Oxa Grid_Gen->Docking_Ref Analysis_Oxa Analysis of Results (Scoring & Interaction) Docking_Oxa->Analysis_Oxa Analysis_Ref Analysis of Results (Scoring & Interaction) Docking_Ref->Analysis_Ref Comparison Comparative Analysis Analysis_Oxa->Comparison Analysis_Ref->Comparison End End Comparison->End

Safety Operating Guide

Proper Disposal of Oxazolo[5,4-b]pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxazolo[5,4-b]pyridin-2-amine (CAS No. 118767-91-2), a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Profile and Safety Precautions

Based on the available data for the dihydrochloride salt, this compound should be treated as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Suspected of causing cancer.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, strict adherence to safety protocols is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound and its waste must wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationPurpose
Gloves Nitrile rubber, minimum thickness 0.11 mmTo prevent skin contact and potential sensitization.
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols.To prevent inhalation of the substance.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and to dispose of it through an approved waste disposal plant.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.

    • This includes any contaminated lab supplies such as weigh boats, filter paper, and pipette tips.

    • Do not mix with other, non-hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE:

    • Dispose of grossly contaminated gloves, disposable lab coats, and other PPE as hazardous waste in the designated solid waste container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards: "Toxic," "Carcinogen," "Environmental Hazard."

  • Record the accumulation start date on the label.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Keep containers tightly sealed when not in use.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For small spills, use an absorbent material (such as vermiculite or sand) to cover the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating agent, as recommended by your institution's EHS office.

  • Dispose of all materials used for cleanup as hazardous waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE A->B C Collect Solid Waste in Labeled Container B->C D Collect Liquid Waste in Labeled Container B->D E Segregate from other Waste Streams C->E D->E F Store in Secure Satellite Accumulation Area E->F G Ensure Proper Labeling and Sealing F->G H Contact EHS for Waste Pickup G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Disposal Considerations

DisposalConsiderations cluster_chemical Chemical Properties & Hazards cluster_actions Required Actions cluster_outcome Desired Outcome Hazards Toxicity Carcinogenicity Environmental Hazard PPE Personal Protective Equipment Hazards->PPE necessitates Segregation Waste Segregation Hazards->Segregation requires Disposal Professional Disposal Hazards->Disposal mandates Safety Personnel & Environmental Safety PPE->Safety Labeling Proper Labeling Segregation->Labeling Segregation->Safety Storage Secure Storage Labeling->Storage Labeling->Safety Storage->Disposal Storage->Safety Disposal->Safety

Caption: Key considerations for the safe disposal of hazardous chemical waste.

References

Personal protective equipment for handling Oxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical information for handling Oxazolo[5,4-b]pyridin-2-amine based on available data for structurally similar compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this chemical as potentially hazardous and to exercise extreme caution. The following guidelines are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, derived from safety protocols for analogous compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. For operations with a significant splash risk, a face shield should also be worn.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[2]
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that fully cover the feet are required to prevent injury from spills or dropped objects.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Handling Protocol:

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing: When weighing the solid compound, use a tared weigh boat inside the fume hood to contain any airborne particles.

  • Solution Preparation: To prevent splashing, slowly add the solid this compound to the solvent.

  • General Hygiene: Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage:

  • Store this compound in a tightly sealed and clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Disposal Plan:

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including unused product, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[5]

  • Prohibited Disposal: Do not under any circumstances pour waste containing this compound down the drain or dispose of it with general laboratory trash.[5][6]

Experimental Workflow and Risk Assessment

To visually represent the procedural flow for safe handling and the logical steps for risk assessment, the following diagrams have been created using the DOT language.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Experimental Workflow for Safe Handling of this compound.

G cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Review SDS of Similar Compounds Review SDS of Similar Compounds Identify Potential Hazards Identify Potential Hazards Review SDS of Similar Compounds->Identify Potential Hazards Evaluate Handling Procedures Evaluate Handling Procedures Identify Potential Hazards->Evaluate Handling Procedures Assess Ventilation Assess Ventilation Evaluate Handling Procedures->Assess Ventilation Determine Risk Level Determine Risk Level Assess Ventilation->Determine Risk Level Implement Control Measures Implement Control Measures Determine Risk Level->Implement Control Measures Review and Update Review and Update Implement Control Measures->Review and Update

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolo[5,4-b]pyridin-2-amine
Reactant of Route 2
Oxazolo[5,4-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.